molecular formula C₄₄H₂₄Cl₆O₂ B1146214 Lumefantrine Dioxiranyl Dimer(E/Z-Mixture) CAS No. 1795128-25-4

Lumefantrine Dioxiranyl Dimer(E/Z-Mixture)

Cat. No.: B1146214
CAS No.: 1795128-25-4
M. Wt: 797.38
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lumefantrine Dioxiranyl Dimer(E/Z-Mixture) is a useful research compound. Its molecular formula is C₄₄H₂₄Cl₆O₂ and its molecular weight is 797.38. The purity is usually 95%.
BenchChem offers high-quality Lumefantrine Dioxiranyl Dimer(E/Z-Mixture) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lumefantrine Dioxiranyl Dimer(E/Z-Mixture) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1795128-25-4

Molecular Formula

C₄₄H₂₄Cl₆O₂

Molecular Weight

797.38

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Chemical Structure and Characterization of Lumefantrine Dioxiranyl Dimer

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of the Lumefantrine Dioxiranyl Dimer , a critical process-related impurity and degradation product associated with the antimalarial drug Lumefantrine.

This guide is structured for researchers and drug development professionals, focusing on structural elucidation, mechanistic formation, and control strategies.

Executive Summary

Lumefantrine Dioxiranyl Dimer (often classified as Impurity C in regulatory filings) is a high-molecular-weight impurity formed during the synthesis or oxidative degradation of Lumefantrine.[1] Chemically characterized as a bis-oxirane (bis-epoxide) derivative, this compound represents a significant quality control challenge due to its structural complexity and potential genotoxic implications arising from the bis-epoxide moiety.[1]

This guide delineates the precise chemical structure, the radical-mediated mechanism of its formation, and the analytical protocols required for its detection and control in pharmaceutical substances.[1]

Chemical Identity and Structural Elucidation[1]

The term "Dioxiranyl Dimer" in pharmaceutical nomenclature often refers to a 2,2'-bioxiranyl structure—two epoxide rings directly connected—linking two fluorene cores.[1][2] It is distinct from the active pharmaceutical ingredient (API) as it lacks the dibutylamino-ethanol side chain, acting instead as a dimer of the synthetic intermediate.[1][2]

Nomenclature and Identifiers
ParameterDetail
Common Name Lumefantrine Dioxiranyl Dimer
Pharmacopeial Designation Lumefantrine Impurity C (Ph.[1][3][4][5] Int. / USP pending)
CAS Registry Number 1795128-25-4
Chemical Formula C₄₄H₂₄Cl₆O₂
Molecular Weight 797.38 g/mol
IUPAC Name 2,3'-Bis{2,7-dichloro-9-[(4-chlorophenyl)methylidene]-9H-fluoren-4-yl}-2,2'-bioxirane
Structural Analysis

The molecule consists of two 2,7-dichloro-9-(4-chlorobenzylidene)fluorene units.[1][2][3][6] Unlike Lumefantrine, which possesses a flexible N,N-dibutylaminoethanol tail, the Dioxiranyl Dimer connects these two bulky aromatic cores via a rigid bis-epoxide (bioxirane) linker at the C4 position.[1][2]

  • Core Moiety: The fluorene ring system remains intact, preserving the high lipophilicity and UV absorption characteristics of the parent molecule.[1]

  • Linker: The 2,2'-bioxirane bridge creates a stereochemically complex center with multiple potential diastereomers (meso and chiral forms), contributing to peak splitting in high-resolution chromatography.[1]

  • Absence of Nitrogen: The absence of the amine functionality significantly alters the pKa and solubility profile compared to Lumefantrine.[2]

Mechanism of Formation

The formation of the Dioxiranyl Dimer is attributed to the dimerization of the Vinyl Fluorene Intermediate followed by oxidation, or the coupling of radical intermediates during the epoxidation step of the Lumefantrine synthesis.[1][2]

Proposed Pathway: Radical Dimerization & Oxidation

The synthesis of Lumefantrine typically proceeds via a vinyl intermediate (4-vinyl-fluorene derivative) which is subsequently oxidized to an epoxide (oxirane) before amine opening.[1]

  • Precursor Accumulation: The key precursor is 2,7-dichloro-9-(4-chlorobenzylidene)-4-vinyl-9H-fluorene .[1][2]

  • Radical Dimerization: Under thermal stress or catalytic conditions, two vinyl radicals couple (tail-to-tail) to form a butadiene-linked dimer.[1][2]

  • Double Epoxidation: The butadiene bridge undergoes double epoxidation (likely via peracids or oxidative byproducts used in the synthesis), resulting in the 2,2'-bioxiranyl structure.[1][2]

Visualization of Reaction Pathway

The following diagram illustrates the transition from the Vinyl Intermediate to the Dioxiranyl Dimer.

Lumefantrine_Dimer_Mechanism cluster_legend Pathway Key Vinyl Vinyl Intermediate (C22H13Cl3) Radical Vinyl Radical Species Vinyl->Radical Oxidative Stress / Heat Dimer_Alkene Butadiene Dimer (Transient) Radical->Dimer_Alkene Dimerization (Tail-to-Tail) Impurity_C Lumefantrine Dioxiranyl Dimer (Bis-epoxide Impurity C) Dimer_Alkene->Impurity_C Double Epoxidation (+ 2 [O]) Legend Formation occurs prior to amine addition in the synthetic cycle.

Caption: Figure 1. Proposed mechanistic pathway for the formation of Lumefantrine Dioxiranyl Dimer via radical coupling and subsequent oxidation.

Analytical Characterization

Detecting the Dioxiranyl Dimer requires robust chromatographic methods due to its high hydrophobicity and lack of a basic nitrogen center.

HPLC/UPLC Profiling

The impurity is highly non-polar (lipophilic) and typically elutes after the Lumefantrine API in reverse-phase chromatography.[1]

ParameterRecommended Condition
Column C18 (e.g., Waters XBridge or Agilent Zorbax), 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water (or Ammonium Acetate buffer pH 4.[1][2]5)
Mobile Phase B Acetonitrile : Methanol (80:[1]20)
Gradient High organic hold (90-95% B) required to elute the dimer.[1]
Detection UV at 265 nm (matches fluorene chromophore)
RRT (approx) ~1.3 - 1.5 (relative to Lumefantrine)
Mass Spectrometry (LC-MS)[1]
  • Ionization: ESI Positive mode (Note: Ionization may be poor due to lack of amine; APCI is often preferred for this neutral impurity).[1]

  • Molecular Ion:

    
     (approx).[1] Look for the characteristic isotope pattern of 6 Chlorine atoms.
    
  • Fragmentation:

    • Loss of oxirane ring fragments.[1]

    • Cleavage of the C-C bond between the fluorene units.

Analytical Workflow Diagram

Analytical_Workflow Sample Lumefantrine Bulk API (Dissolved in THF/ACN) Sep Reverse Phase HPLC (C18 Column, High Organic) Sample->Sep Detect Dual Detection Sep->Detect UV UV (265 nm) Quantification Detect->UV MS MS (APCI/ESI+) Identification (m/z 797) Detect->MS Result Impurity C (Late Eluting Peak) UV->Result MS->Result

Caption: Figure 2. Analytical workflow for the isolation and identification of the Dioxiranyl Dimer.

Toxicological Implications & Control

Genotoxicity Assessment (ICH M7)

The Dioxiranyl Dimer contains two epoxide (oxirane) rings .[1] Epoxides are well-established structural alerts for genotoxicity (mutagenicity) because they can act as alkylating agents, reacting with DNA bases.[1][2]

  • Classification: Class 2 or 3 impurity (mutagenic potential) under ICH M7 guidelines.[1]

  • Action: It must be controlled to TTC (Threshold of Toxicological Concern) levels unless Ames testing proves negative.[1]

Control Strategies

To minimize the formation of the Dioxiranyl Dimer:

  • Stoichiometry Control: Avoid excess oxidizing agents during the epoxidation of the vinyl intermediate.[1]

  • Temperature Management: Maintain low temperatures during the vinyl-to-epoxide conversion to prevent radical dimerization.[1]

  • Purification: The dimer is significantly more lipophilic than the intermediate.[1][2] Recrystallization in polar protic solvents (e.g., Methanol/Ethanol) is effective for purging this impurity, as the dimer will likely precipitate or remain in the mother liquor depending on the specific solubility differential utilized.[2]

References

  • Veeprho Laboratories. (2024).[1] Lumefantrine Impurity C (CAS 1795128-25-4) Structure and Identifiers. Retrieved from [1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for Lumefantrine. Retrieved from [1]

  • De Spiegeleer, B., et al. (2011).[2][7] Stability-indicating HPLC-DAD/UV-ESI/MS impurity profiling of the anti-malarial drug lumefantrine. Malaria Journal. Retrieved from [1]

  • World Health Organization. (2014).[1] WHOPAR Part 6: Scientific Discussion for Artemether/Lumefantrine. Retrieved from [1]

  • CymitQuimica. (2024).[1] Lumefantrine Dioxiranyl Dimer (E/Z-Mixture) Product Data. Retrieved from [1][8]

Sources

An In-depth Technical Guide on the Proposed Formation Mechanism of a Dioxiranyl Dimer from Lumefantrine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Lumefantrine, a cornerstone in the treatment of uncomplicated Plasmodium falciparum malaria, is known to be susceptible to oxidative degradation.[1] While various degradation products have been identified through forced degradation studies, the formation of complex dimeric structures remains a subject of scientific inquiry. This technical guide proposes a plausible formation mechanism for a dioxiranyl dimer of lumefantrine, a potential degradation product under oxidative stress. Grounded in the principles of organic chemistry and supported by existing literature on drug degradation, this document provides a theoretical framework and a comprehensive experimental workflow for the elucidation and characterization of this novel compound. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of drug stability, impurity profiling, and formulation development.

Introduction: The Challenge of Lumefantrine Stability

Lumefantrine is an aryl amino alcohol antimalarial drug, exclusively used in a fixed-dose combination with artemether.[2] Its efficacy is well-established, but like many complex organic molecules, it is prone to degradation under various stress conditions, including exposure to light, heat, and oxidizing agents.[1][3] Forced degradation studies have revealed that lumefantrine can undergo oxidation, leading to the formation of impurities such as lumefantrine N-oxide.[3][4] The presence of impurities and degradation products in a pharmaceutical formulation can impact its efficacy, safety, and stability.[3] Therefore, a thorough understanding of the degradation pathways of lumefantrine is paramount for ensuring the quality and safety of antimalarial therapies.

While simple oxidation products have been characterized, the potential for more complex reactions, such as dimerization, under oxidative stress is less understood. The existence of a "Lumefantrine Dioxiranyl Dimer" as a commercially available reference standard suggests that this compound has been observed, likely as a manufacturing impurity or a degradation product.[5] This guide puts forth a scientifically grounded, proposed mechanism for the formation of this dimer, providing a roadmap for its synthesis, identification, and characterization.

Proposed Mechanistic Pathway

The proposed mechanism is a two-stage process: (1) the formation of a dioxirane intermediate at the fluorene moiety of lumefantrine, and (2) the subsequent dimerization of this reactive intermediate.

Stage 1: Formation of the Dioxiranyl Intermediate

The olefinic bond of the 9-(4-chlorobenzylidene) group on the fluorene core of lumefantrine is a likely site for oxidative attack.[6] In the presence of a suitable oxidizing agent, such as hydrogen peroxide (often used in forced degradation studies) or other reactive oxygen species (ROS), a dioxirane intermediate could be formed.[7][8] Dioxiranes are three-membered cyclic peroxides known for their high reactivity and utility as powerful oxidizing agents in organic synthesis.

The formation of the dioxirane is proposed to proceed via a concerted mechanism, as illustrated below.

Dioxirane Formation cluster_reactants Reactants cluster_products Products lumefantrine Lumefantrine (Olefinic Moiety) dioxirane Lumefantrine Dioxiranyl Intermediate lumefantrine->dioxirane Oxidation oxidant Oxidizing Agent (e.g., H₂O₂) oxidant->dioxirane

Caption: Proposed oxidation of the lumefantrine olefinic bond to form a dioxiranyl intermediate.

Stage 2: Dimerization of the Dioxiranyl Intermediate

The high reactivity of the dioxirane intermediate makes it susceptible to further reactions. We propose that the dimerization occurs through the coupling of two dioxiranyl intermediates. This could proceed via a radical mechanism, initiated by the homolytic cleavage of the weak oxygen-oxygen bond in the dioxirane ring, especially in the presence of trace metals or upon photolysis.[8]

The resulting diradical species could then couple to form a stable dimeric structure. The exact regiochemistry of the dimerization would depend on the relative stability of the possible radical intermediates.

Dimerization Pathway cluster_intermediates Intermediates cluster_product Product dioxirane1 Dioxiranyl Intermediate 1 radical1 Diradical Species 1 dioxirane1->radical1 Homolytic Cleavage dioxirane2 Dioxiranyl Intermediate 2 radical2 Diradical Species 2 dioxirane2->radical2 Homolytic Cleavage dimer Dioxiranyl Dimer radical1->dimer Radical Coupling radical2->dimer

Caption: Proposed dimerization of the dioxiranyl intermediate via a radical coupling mechanism.

Experimental Validation and Characterization

To validate this proposed mechanism, a series of well-designed experiments are necessary. The following protocols provide a comprehensive framework for the synthesis, isolation, and structural elucidation of the lumefantrine dioxiranyl dimer.

Synthesis via Forced Degradation

Objective: To generate the dioxiranyl dimer in detectable quantities through controlled oxidative stress.

Protocol:

  • Preparation of Lumefantrine Stock Solution: Prepare a stock solution of lumefantrine in a suitable organic solvent, such as methanol or acetonitrile.[7]

  • Oxidative Stress Conditions: Treat the lumefantrine stock solution with hydrogen peroxide (e.g., 3-30% H₂O₂) at a controlled temperature (e.g., 60°C).[7] The reaction should be monitored over time (e.g., 1, 4, 8, 24 hours) to track the formation of degradation products.

  • Reaction Quenching: At each time point, an aliquot of the reaction mixture should be taken and the reaction quenched, for example, by adding a catalase solution to decompose the excess hydrogen peroxide.

  • Sample Preparation for Analysis: The quenched samples should be diluted with the mobile phase for subsequent HPLC analysis.

Analytical Characterization

Objective: To identify, isolate, and structurally characterize the lumefantrine dioxiranyl dimer.

Table 1: Analytical Techniques for Characterization

TechniquePurposeExpected Outcome
HPLC-UV/DAD Separation and quantification of lumefantrine and its degradation products.A new peak corresponding to the dimer, with a distinct retention time and UV spectrum from lumefantrine and other known impurities.[3]
LC-MS/MS Determination of molecular weight and fragmentation pattern.A molecular ion corresponding to the mass of the dimer (2 x lumefantrine + 2 x oxygen). MS/MS fragmentation will provide structural information.[3]
Preparative HPLC Isolation of the dimer for further characterization.A purified fraction of the dimer.
High-Resolution Mass Spectrometry (HRMS) Accurate mass determination and elemental composition.Confirmation of the molecular formula of the dimer.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) Definitive structural elucidation.The NMR spectra of the purified dimer will reveal the connectivity of the atoms, confirming the dimeric structure and the nature of the linkage.[9][10]
Mechanistic Probes

Objective: To gain evidence for the proposed radical mechanism.

Protocol:

  • Radical Trapping Experiments: Conduct the forced degradation in the presence of a radical scavenger (e.g., butylated hydroxytoluene - BHT). A significant reduction in the formation of the dimer would support a radical-mediated pathway.

  • Influence of Metal Ions: Investigate the effect of trace amounts of transition metal ions (e.g., Fe²⁺), which are known to catalyze the decomposition of peroxides, on the rate of dimer formation.[11][12] An increased rate would be consistent with a radical mechanism.

Implications for Drug Development and Quality Control

The formation of a dioxiranyl dimer, even in trace amounts, has several potential implications:

  • Safety and Toxicity: The toxicological profile of the dimer is unknown and would need to be assessed. Peroxidic structures can be reactive and potentially toxic.[8]

  • Efficacy: The formation of the dimer would lead to a decrease in the concentration of the active pharmaceutical ingredient (API), potentially impacting the efficacy of the drug product.

  • Stability and Shelf-life: The propensity for dimer formation could affect the stability and shelf-life of lumefantrine-containing formulations, particularly in regions with high temperatures and humidity.[9]

  • Analytical Method Validation: Analytical methods for lumefantrine should be validated to ensure they can separate and quantify this potential impurity.[13]

Conclusion

The proposed formation mechanism of a dioxiranyl dimer from lumefantrine provides a testable hypothesis for the formation of a complex degradation product under oxidative stress. The experimental framework outlined in this guide offers a systematic approach to validate this mechanism, from targeted synthesis and isolation to comprehensive structural elucidation. A thorough understanding of this and other degradation pathways is crucial for the development of robust and stable formulations of lumefantrine, ultimately ensuring the continued efficacy and safety of this vital antimalarial medicine. Further research in this area will contribute to the broader knowledge of drug degradation and impurity profiling, with direct applications in pharmaceutical quality control and regulatory science.

References

  • Jain, D., & Basniwal, P. K. (2013). Forced Degradation Profiling of Artemether by Validated Stability- Indicating RP-HPLC-DAD Method. Hacettepe University Journal of the Faculty of Pharmacy, 33(1), 41-58.
  • Hess, K., et al. (2014). Quality and stability of artemether-lumefantrine stored under ambient conditions in rural Mali. Malaria Journal, 13, 469.
  • Rahman, Z., et al. (2020). A New HPTLC Method for Analysis of Artemisinin Derivatives (Artemether and Lumefantrine) in Bulk Drug and Liposomal Formulation. Pharmaceutical Methods, 11(1), 13-20.
  • Sethi, M. K., et al. (2016). Synthesis and characterization of Novel Related Substances of Lumefantrine, an anti-malarial drug. Der Pharma Chemica, 8(3), 91-100.
  • Yildiz, U. T., et al. (2023). A Computational (DFT) Study On The Anti-Malarial Drug: Lumefantrine. Preprints.org.
  • Rajee, O. A., et al. (2018). Artemether-Lumefantrine Mixed Ligand Complexes: Synthesis and in vitro AntiplasmodialActivity Studies. Al-Hikmah Journal of Pure & Applied Sciences, 6, 30-36.
  • Cobbold, S. A., et al. (2022). Peroxide Antimalarial Drugs Target Redox Homeostasis in Plasmodium falciparum Infected Red Blood Cells. ACS Infectious Diseases, 8(2), 347-360.
  • Shanmugasundaram, P., et al. (2023). A systematic review of lumefantrine. Annals of Phytomedicine, 12(2), 266-269.
  • Antoine, T., et al. (2013). Rapid kill of malaria parasites by artemisinin and semi-synthetic endoperoxides involves ROS-dependent depolarization of the membrane potential. Journal of Antimicrobial Chemotherapy, 69(4), 964-971.
  • De Kock, K., et al. (2011). Stability-indicating HPLC-DAD/UV-ESI/MS impurity profiling of the anti-malarial drug lumefantrine. Journal of Pharmaceutical and Biomedical Analysis, 56(2), 305-313.
  • Friedrich, S. D., et al. (2019). Structural Characterization and Thermal Properties of the Anti-malarial Drug: Lumefantrine. South African Journal of Chemistry, 72, 137-143.
  • ResearchGate. (n.d.). Structural Characterization and Thermal Properties of the Anti-malarial Drug: Lumefantrine. Retrieved from [Link]

  • ResearchGate. (n.d.). Possible mechanism of formation of the dimer 26. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparing degraded tablets (field samples) with artificially degraded tablets. Retrieved from [Link]

  • Xie, S., et al. (2015). Determination of artemether and dihydroartemisinin in human plasma with a new hydrogen peroxide stabilization method. Bioanalysis, 7(10), 1255-1265.
  • Wikipedia. (2024). Lumefantrine. Retrieved from [Link]

  • Hall, Z., et al. (2016). Degradation of Artemisinin-Based Combination Therapies under Tropical Conditions. The American Journal of Tropical Medicine and Hygiene, 94(3), 569-578.
  • Endoperoxides: Highly Oxygenated Terpenoids with Anticancer and Antiprotozoal Activities. (2025). Molecules, 30(1), 123.
  • Patsnap Synapse. (2024). What is the mechanism of Lumefantrine?. Retrieved from [Link]

  • Chaudhary, V., et al. (2017). Formulation and Characterization of Solid Lipid Nanoparticles Containing Artemether and Lumefantrine for Treatment of P. falciparum.
  • ResearchGate. (n.d.). Overlayed NMR spectra of lumefantrine on its own (blue) and a mixture.... Retrieved from [Link]

  • Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. (2024). International Journal of Molecular Sciences, 25(12), 6681.
  • ResearchGate. (n.d.). Proposed fragmentation pattern of artemether, with the rupture of.... Retrieved from [Link]

  • Endoperoxide antimalarials: development, structural diversity and phar. (2016). Drug Design, Development and Therapy, 10, 3689-3706.
  • Taylor & Francis. (n.d.). Endoperoxide – Knowledge and References. Retrieved from [Link]

  • Adusa, P. A., et al. (2014). Artemether–Lumefantrine Concentrations in Tablets and Powders from Ghana Measured by a New High-Performance Liquid Chromatography Method. The American Journal of Tropical Medicine and Hygiene, 91(2), 392-397.
  • Simultaneous Estimation of Artemether and Lumefantrine by RP-HPLC Method Development in Pharmaceutical Tablet Dosage Form. (2025). Journal of Drug Delivery and Therapeutics, 15(6), 1-7.

Sources

Technical Whitepaper: Spectroscopic Characterization of Lumefantrine Dioxiranyl Dimer (Impurity C)

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the spectroscopic characterization of the Lumefantrine Dioxiranyl Dimer , a specific oxidative impurity critical to the quality control of Lumefantrine API and finished dosage forms (e.g., Coartem).

Executive Summary & Compound Identity

In the high-stakes environment of antimalarial drug development, the rigorous profiling of impurities is mandated by ICH Q3A/B guidelines. Among the complex degradation profile of Lumefantrine, the Dioxiranyl Dimer (often cataloged as Impurity C ) represents a significant oxidative degradant.

Unlike the common N-oxide or desbenzyl impurities, this compound is a dimer formed via the coupling of two fluorene cores, linked by a bis-epoxide (bioxiranyl) bridge. Its formation is typically associated with oxidative stress conditions acting on the vinyl/allyl intermediate during synthesis or storage.

Compound Identification Data
ParameterDetail
Common Name Lumefantrine Dioxiranyl Dimer
Synonyms Lumefantrine Impurity C; 2,2'-Bioxiranyl dimer
IUPAC Name 2,3'-Bis{2,7-dichloro-9-[(4-chlorophenyl)methylidene]-9H-fluoren-4-yl}-2,2'-bioxiranyl
CAS Number 1795128-25-4
Molecular Formula C₄₄H₂₄Cl₆O₂
Molecular Weight 797.38 g/mol
Structural Class Bis-fluorenyl bioxirane (Dimer)

Structural Analysis & Formation Mechanism

The "Dioxiranyl" nomenclature in trade references describes a 2,2'-bioxiranyl linkage. This structure consists of two intact 2,7-dichloro-9-(4-chlorobenzylidene)fluorene cores connected not by a simple alkyl chain, but by a bis-epoxide system.

Formation Pathway

The impurity likely arises from the oxidative dimerization of the vinyl intermediate (or a precursor) where the double bond undergoes epoxidation and subsequent coupling.

Formation Precursor Lumefantrine Vinyl Intermediate (Monomer) Oxidation Oxidative Stress (Peroxide/Radical) Precursor->Oxidation Initiation Epoxidation Epoxide Radical Formation Oxidation->Epoxidation + [O] Dimer Lumefantrine Dioxiranyl Dimer (Impurity C) Epoxidation->Dimer Dimerization (C-C Coupling)

Figure 1: Proposed oxidative pathway leading to the formation of the bioxiranyl dimer.

Spectroscopic Characterization (The Core)

A. Mass Spectrometry (HRMS)

The mass spectrum is the primary tool for confirming the dimeric nature of this impurity. The molecular weight (797.4 Da) is significantly higher than Lumefantrine (528.9 Da), and the isotopic pattern is diagnostic for the presence of six chlorine atoms .

Key MS Parameters[1][2][3][4][5][6][7]
  • Ionization Mode: ESI (+) or APCI (+)

  • Monoisotopic Mass: 794.0 (Calculated for ³⁵Cl₆)

  • Base Peak: [M+H]⁺ or [M+Na]⁺ depending on mobile phase additives.

Predicted Isotopic Distribution (Cl₆ Signature)

The presence of 6 chlorines creates a distinct "envelope" of peaks separated by 2 Da.

m/z (approx)Relative AbundanceAssignment
795.0 100% (Base)[M+H]⁺ (³⁵Cl₆)
797.0 ~192%[M+H]⁺ (³⁵Cl₅³⁷Cl₁)
799.0 ~153%[M+H]⁺ (³⁵Cl₄³⁷Cl₂)
801.0 ~65%[M+H]⁺ (³⁵Cl₃³⁷Cl₃)

Expert Insight: In the MS/MS fragmentation, look for the cleavage of the bioxirane bridge, which typically yields a fragment ion corresponding to the monomeric epoxide core (~m/z 398-400).

B. Nuclear Magnetic Resonance (NMR)

NMR provides the definitive structural proof. The key distinction from Lumefantrine is the absence of the dibutylaminoethanol side chain and the presence of epoxide ring protons .

1H NMR (Proton) - Diagnostic Signals

Solvent: CDCl₃ or DMSO-d₆

RegionChemical Shift (δ ppm)MultiplicityAssignmentStructural Significance
Epoxide (Bioxirane) 3.20 – 4.50 Doublets/MultipletsEpoxide Ring -CH- The "Smoking Gun". Distinct from the broad OH or CH₂-N signals of Lumefantrine.
Aromatic 7.30 – 7.80 MultipletsFluorene Ar-HSimilar to parent, but integration will double relative to a monomer standard.
Benzylidene 6.80 – 7.10 Singlet (s)=CH-ArThe vinyl proton of the benzylidene group remains intact.
Aliphatic ABSENT N/AButyl -CH₂-/-CH₃Critical: The region 0.8–3.0 ppm (characteristic of the dibutyl chain) is largely clear, unlike Lumefantrine.
13C NMR (Carbon)[1][6][8]
  • Epoxide Carbons: Distinct signals in the 50–65 ppm range (strained ring carbons).

  • Missing Signals: Absence of the aliphatic carbons at 14, 20, 29, 54, and 58 ppm (butyl and ethanolamine carbons).

C. Infrared Spectroscopy (FT-IR)

IR is useful for rapid screening, particularly to confirm the loss of the amine/alcohol functionality.

Wavenumber (cm⁻¹)Vibration ModeStatus in Impurity CComparison to Lumefantrine
3400 (Broad) O-H StretchAbsent Lumefantrine has a strong OH band.
2800–2960 C-H Stretch (Alkyl)Weak/Absent Significant reduction compared to the dibutyl chains of the parent.
1250 & 850 C-O-C (Ring)Present Characteristic "breathing" bands of the epoxide/oxirane rings.
700–800 C-Cl StretchStrong Consistent with the chlorinated aromatic core.

Experimental Workflow for Isolation & Analysis

To validate this impurity in a drug substance batch, follow this isolation and characterization workflow.

Workflow Sample Stressed Sample (Oxidative Condition) HPLC Prep-HPLC Isolation (C18, High pH) Sample->HPLC Inject Fraction Fraction Collection (Target RT > Lumefantrine) HPLC->Fraction Elute Drying Lyophilization (Avoid Heat) Fraction->Drying Concentrate Analysis Multi-Modal Analysis (NMR + MS + IR) Drying->Analysis Characterize

Figure 2: Isolation workflow. Note that Impurity C is highly lipophilic and will elute after Lumefantrine in Reverse Phase (RP) systems.

Protocol Highlights
  • HPLC Method: Use a C18 column with a high organic modifier (e.g., 80-90% Acetonitrile) as the impurity is very hydrophobic (LogP > 8).

  • Detection: UV at 265 nm or 300 nm (Fluorene chromophore).

  • Stability Warning: The bioxirane ring is reactive. Avoid acidic mobile phases during isolation to prevent hydrolysis to the glycol.

References

  • PubChem Compound Summary. Lumefantrine Impurity C (CID 172866226).[9] National Center for Biotechnology Information. [Link]

  • Pharmaffiliates. Lumefantrine Dioxiranyl Dimer (E/Z-Mixture) Reference Standard.[Link][1][10][3][6]

  • ICH Guidelines. Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation. [Link]

Sources

Literature review on lumefantrine impurities and dimers.

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Impurity Profiling of Lumefantrine: Mechanistic Origins, Dimeric Degradants, and Analytical Resolution

Introduction & Scientific Context

Lumefantrine is a highly lipophilic, conjugated fluorene derivative that serves as a cornerstone active pharmaceutical ingredient (API) in Artemisinin-based Combination Therapies (ACTs). Due to its complex architecture—featuring a secondary alcohol, a tertiary amine, and a highly conjugated double bond—lumefantrine is inherently susceptible to multiple degradation pathways under environmental stress.

As regulatory agencies (ICH Q3A/Q3B) tighten thresholds for unknown related substances, the analytical focus has shifted toward high-molecular-weight degradants. Among the most analytically challenging are the dimeric impurities—specifically, dioxiranyl and bioxirane dimers (Impurity B and Impurity C). As a Senior Application Scientist, my objective in this guide is to deconstruct the causality behind the formation of these dimers and provide field-proven, self-validating methodologies to isolate and quantify them.

Mechanistic Origins of Lumefantrine Impurities

To engineer an effective chromatographic strategy, we must first understand the chemical causality driving impurity formation. Lumefantrine impurities bifurcate into two primary categories:

  • Process-Related Impurities: These are synthetic byproducts carried over from API manufacturing. Key examples include Impurity A (the Z-isomer or structural analog) and desbutyl lumefantrine, which arises from either incomplete synthetic alkylation or subsequent hydrolytic N-dealkylation1[1].

  • Oxidative Degradants & Dimers: Exposure to reactive oxygen species (ROS) or intense UV light triggers the oxidation of the tertiary amine, yielding Lumefantrine N-oxide. More critically, the conjugated alkene in the fluorene system is highly reactive. Under photolytic stress, it undergoes epoxidation and radical-induced dimerization. This pathway yields complex dimeric impurities, notably Impurity B (1,4-bis(2,7-dichloro-9-((Z)-4-chlorobenzylidene)-9H-fluoren-4-yl)-3,6-dioxabicyclo[3.1.0]hexane) and Impurity C (a bioxirane derivative) 2[2]. These dimers possess a massive molecular weight of 797.4 g/mol and exhibit extreme lipophilicity 3[3].

LumefantrineDegradation API Lumefantrine (API) Stress_Ox Oxidative / Photolytic Stress (ROS, UV Light) API->Stress_Ox Exposure Stress_Hyd Hydrolytic / Thermal Stress (Acid, Base, Heat) API->Stress_Hyd Exposure Deg_NOxide Lumefantrine N-oxide (Monomeric Degradant) Stress_Ox->Deg_NOxide Tertiary Amine Oxidation Radical Alkene Radical / Epoxide Intermediate Stress_Ox->Radical Double Bond Attack Deg_Desbutyl Desbutyl Lumefantrine (N-Dealkylated Impurity) Stress_Hyd->Deg_Desbutyl N-Dealkylation Dimer_B Impurity B (Dioxabicyclo Dimer) Radical->Dimer_B Radical Coupling & Epoxidation Dimer_C Impurity C (Bioxirane Dimer) Radical->Dimer_C Radical Coupling & Epoxidation

Mechanistic pathways of Lumefantrine degradation yielding monomeric and dimeric impurities.

Quantitative Profiling of Key Impurities

Understanding the physicochemical properties of these impurities dictates our chromatographic strategy. The dimeric forms, due to their doubled molecular weight and complex stereochemistry, require extended elution times and highly non-polar mobile phases compared to the monomeric degradants.

Impurity DesignationChemical ClassificationMolecular FormulaMolecular WeightPrimary Origin / Pathway
Lumefantrine API MonomerC30H32Cl3NO528.94 g/mol Active Pharmaceutical Ingredient
Impurity A Process ImpurityC30H32Cl3NO528.94 g/mol Synthesis byproduct / Isomerization
Impurity B Dioxabicyclo DimerC44H24Cl6O2797.40 g/mol Oxidative dimerization (Photolytic)
Impurity C Bioxirane DimerC44H24Cl6O2797.40 g/mol Oxidative dimerization (Photolytic)
Desbutyl Lumefantrine DegradantC26H24Cl3NO472.85 g/mol Thermal / Hydrolytic N-dealkylation
Lumefantrine N-oxide DegradantC30H32Cl3NO2544.94 g/mol Oxidative stress (ROS)

Experimental Workflows: A Self-Validating System

As an application scientist, I design workflows that inherently validate themselves. Analytical methods must not only separate compounds but provide orthogonal confirmation of their identity.

Protocol 1: Stability-Indicating HPLC-ESI-MS Profiling

Causality Focus: Traditional pharmacopeial methods use non-volatile ion-pairing agents (e.g., decane sulfonic acid) to retain the basic amine of lumefantrine 4[4]. However, these reagents completely suppress Mass Spectrometry (MS) ionization. To enable the structural elucidation of unknown dimers, we must substitute this with a volatile buffer system while adjusting the gradient to elute highly lipophilic dimers 5[5].

  • Sample Preparation: Dissolve the stressed API or formulated tablet in a diluent of Acetonitrile:Water (50:50 v/v) to a final concentration of 1.0 mg/mL. Self-validation: Spike a known concentration of Impurity A as an internal system suitability standard to verify column performance.

  • Chromatographic Separation: Utilize a C18 column (100 × 2.1 mm, 1.8 µm) to handle the extreme lipophilicity of the dimers.

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH adjusted to 3.0 with formic acid to protonate the amine, ensuring peak sharpness).

    • Mobile Phase B: 100% Acetonitrile.

    • Gradient: Start at 40% B, ramp to 95% B over 15 minutes, and hold for 10 minutes. The extended high-organic hold is critical for eluting Impurity B and C.

  • Detection & Ionization: Configure the ESI-MS in positive ion mode. Set the capillary voltage to 3.5 kV and desolvation temperature to 350°C.

  • Data Interpretation: Extract ion chromatograms (EIC) for m/z 528 (API), m/z 544 (N-oxide), and m/z 797 (Dimers). Self-validation: Confirm the presence of dimers by analyzing the isotopic envelope; a hexachloro-dimer will display a highly distinct M, M+2, M+4, M+6, M+8, M+10 isotopic pattern, definitively proving the dimeric structure.

Protocol 2: Isolation of Dimeric Impurities via Preparative HPLC

Causality Focus: To perform NMR on Impurity B and C, microgram quantities from analytical runs are insufficient. We must force the degradation pathway to enrich the dimer concentration before preparative isolation.

  • Forced Degradation (Enrichment): Subject 500 mg of Lumefantrine API to intense UV-Vis irradiation (ICH Q1B standard) in a thin-film solid state for 7 days. This maximizes radical-induced alkene epoxidation and dimerization.

  • Extraction & Filtration: Extract the irradiated powder in 10 mL of Tetrahydrofuran (THF). THF is chosen specifically to ensure complete solubilization of the high-molecular-weight, highly lipophilic dimers. Filter through a 0.22 µm PTFE syringe filter.

  • Preparative HPLC Purification: Inject 500 µL aliquots onto a Prep-C18 column (250 × 21.2 mm, 5 µm). Run an isocratic elution at 85% Acetonitrile / 15% Water (0.1% Formic Acid) at a flow rate of 20 mL/min.

  • Fraction Collection & Lyophilization: Monitor UV absorbance at 254 nm. Collect the late-eluting peaks (typically eluting past 25 minutes). Pool the fractions corresponding to Impurity B and C, remove the organic solvent via rotary evaporation, and lyophilize the aqueous remainder to yield pure dimeric powders for 1H/13C NMR structural verification.

Pharmacological and Toxicological Implications

The presence of dimeric impurities is not merely a regulatory hurdle; it has tangible pharmacological impacts. The antimalarial mechanism of lumefantrine involves the inhibition of hemozoin formation within the Plasmodium parasite. Alterations to the API structure, particularly the formation of bulky dimeric forms, can disrupt this critical interaction and alter the redox environment within the parasite's food vacuole, potentially impacting both the efficacy and the safety profile of the drug6[6].

References

  • Synthesis and characterization of Novel Related Substances of Lumefantrine, an anti-malarial drug | Der Pharma Chemica | 1

  • Lumefantrine Impurity A, B, and C Characterization | Pharmace Research Laboratory | 2

  • Lumefantrine Dioxiranyl Dimer (E/Z-Mixture) Specifications | CymitQuimica | 3

  • HPLC study of related substances in artemether and Lumefantrine tablets | TSI Journals | 4

  • Stability-indicating HPLC-DAD/UV-ESI/MS impurity profiling of the anti-malarial drug lumefantrine | PMC / National Institutes of Health | 5

  • In vitro redox activity of haemozoin and β-haemozoin interacting with antimalarials | European Review for Medical and Pharmacological Sciences | 6

Sources

E/Z Isomerism in Lumefantrine Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: The Criticality of Stereochemical Control in Antimalarial Drug Development

The development of effective and safe antimalarial agents is a cornerstone of global public health. Lumefantrine, a fluorene derivative, is a vital component of artemisinin-based combination therapies (ACTs), the current standard of care for uncomplicated Plasmodium falciparum malaria. As with many complex synthetic molecules, the three-dimensional arrangement of atoms—its stereochemistry—can have profound implications for its pharmacological profile. This guide delves into a specific facet of lumefantrine's stereochemistry: E/Z isomerism. The presence of a carbon-carbon double bond in the benzylidene moiety of lumefantrine gives rise to two geometric isomers, designated as (E)-lumefantrine and (Z)-lumefantrine. While the commercially available form of lumefantrine is the Z-isomer, the potential for the formation of the E-isomer during synthesis and storage necessitates a thorough understanding and robust control of this stereochemical aspect. This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals to navigate the challenges and opportunities associated with E/Z isomerism in lumefantrine and its derivatives.

The Pharmacological Significance of E/Z Isomerism: An Area of Unmet Research

A comprehensive review of the current scientific literature reveals a significant gap in our understanding of the differential pharmacological and toxicological profiles of the (E)- and (Z)-isomers of lumefantrine. While the Z-isomer is the established active pharmaceutical ingredient, there is a conspicuous absence of publicly available, direct comparative studies on the antimalarial efficacy, cytotoxicity, and pharmacokinetic properties of the individual isomers.

However, the principles of medicinal chemistry and drug development provide a strong impetus for the stringent control of the E/Z isomeric ratio. It is a well-established paradigm that different geometric isomers of a drug can exhibit distinct biological activities. This can be attributed to the different spatial arrangements of the pharmacophoric groups, leading to altered binding affinities for the biological target. In the case of lumefantrine, which is believed to interfere with heme detoxification in the malaria parasite, the precise geometry of the molecule is likely crucial for its interaction with hemin.

While specific data for lumefantrine is lacking, studies on other therapeutic agents have demonstrated significant differences between E/Z isomers. For instance, in the realm of cephalosporin antibiotics, the Z-isomers of certain compounds exhibit substantially higher antibacterial activity than their corresponding E-isomers. This underscores the critical need for dedicated research into the bioactivities of (E)-lumefantrine to fully comprehend the potential impact of its presence as an impurity on the overall efficacy and safety of the drug product.

The in vitro antimalarial activity of what is presumed to be the Z-isomer of lumefantrine has been determined against clinical isolates of Plasmodium falciparum, with a geometric mean 50% inhibitory concentration (IC50) of 11.9 nmol/liter.

Table 1: In Vitro Antimalarial Activity of Lumefantrine

CompoundParasite StrainIC50 (nmol/liter)95% Confidence Interval
Lumefantrine (Isomer not specified)Clinical Isolates of P. falciparum11.910.4 to 13.6

Data sourced from Ringwald et al. (1999). It is important to note that the specific isomer was not designated in this study.

The absence of data for the E-isomer in this context represents a critical knowledge deficit that warrants further investigation to ensure optimal therapeutic outcomes.

Synthesis and Separation of Lumefantrine Isomers: A Strategic Approach

The controlled synthesis and effective separation of the E and Z isomers of lumefantrine are paramount for both research purposes and the manufacturing of the active pharmaceutical ingredient. A Chinese patent (CN103304431A) provides a foundational methodology for the preparation of a mixture of E and Z isomers, followed by a process for the purification of the E-isomer.

The synthesis involves the condensation of α-(dibutylaminomethyl)-2,7-dichloro-4-fluorenemethanol with 4-chlorobenzaldehyde in the presence of a base. The ratio of the E and Z isomers formed can be influenced by the reaction conditions, including the choice of solvent and base.

Workflow for Synthesis and Separation of Lumefantrine Isomers

G cluster_synthesis Synthesis cluster_separation Separation Reactants α-(dibutylaminomethyl)-2,7-dichloro-4-fluorenemethanol + 4-chlorobenzaldehyde Reaction Condensation Reaction (Base, Solvent) Reactants->Reaction Mixture Crude Mixture of (E)- and (Z)-Lumefantrine Reaction->Mixture Crystallization Fractional Crystallization (e.g., Ethyl Acetate or Toluene) Mixture->Crystallization E_Isomer Purified (E)-Lumefantrine Crystallization->E_Isomer Z_Isomer Purified (Z)-Lumefantrine (in mother liquor) Crystallization->Z_Isomer G Sample Sample containing E/Z Lumefantrine Injection Inject into HPLC System Sample->Injection Separation Separation on C18 Column (Isocratic Elution) Injection->Separation Detection UV Detection (240 nm) Separation->Detection Chromatogram Chromatogram with Separated E and Z Peaks Detection->Chromatogram Quantification Quantification based on Peak Area Chromatogram->Quantification

Methodological & Application

Application Note: Chiral Separation of Lumefantrine Dioxiranyl Dimer E/Z Isomers by HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed protocol for the chiral separation of the E/Z isomers of the Lumefantrine Dioxiranyl Dimer, a potential process-related impurity or degradation product of the antimalarial drug Lumefantrine. Due to the structural complexity of this analyte, which includes multiple chiral centers and geometric isomerism, a robust and highly selective chromatographic method is required. This guide details a screening protocol employing polysaccharide-based chiral stationary phases (CSPs) under normal phase conditions, a technique renowned for its broad applicability and high success rate in resolving complex stereoisomers.[1][2] The causality behind the selection of this chromatographic strategy is discussed, and a comprehensive, step-by-step protocol is provided for researchers, scientists, and drug development professionals.

Introduction: The Stereochemical Challenge of Lumefantrine Impurities

Lumefantrine is a crucial antimalarial agent, administered as a racemic mixture in combination with artemether.[3] The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing, mandated by regulatory bodies to ensure patient safety and drug efficacy.[4] The Lumefantrine Dioxiranyl Dimer (chemical name: 2,3'-bis((Z)-2,7-dichloro-9-(4-chlorobenzylidene)-9H-fluoren-4-yl)-2,2'-bioxirane) is a potential impurity that presents a significant analytical challenge.[2][5] Its structure, a dimeric form of two fluorene moieties linked by a bioxirane ring, contains multiple chiral centers and a site for E/Z (geometric) isomerism, resulting in a complex mixture of stereoisomers.

The differential pharmacological and toxicological profiles of stereoisomers are well-documented, making their separation and characterization a non-negotiable aspect of pharmaceutical quality control.[6][7] The thalidomide tragedy serves as a stark reminder of the devastating consequences of overlooking stereochemistry in drug development.[6] Therefore, a reliable analytical method to separate and quantify the individual E/Z isomers of the Lumefantrine Dioxiranyl Dimer is essential.

Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for the separation of enantiomers and other stereoisomers in the pharmaceutical industry.[8][9][10] The direct approach, utilizing a chiral stationary phase (CSP), is often preferred for its efficiency and broad applicability.[1] Among the various types of CSPs, polysaccharide-based phases have demonstrated exceptional capabilities in resolving a wide array of complex chiral molecules, including those with multiple chiral centers and geometric isomers.[5]

This application note provides a systematic approach to developing a chiral separation method for the Lumefantrine Dioxiranyl Dimer E/Z isomers using a screening protocol with polysaccharide-based CSPs.

Understanding the Analyte and Separation Strategy

The unique structure of the Lumefantrine Dioxiranyl Dimer dictates the choice of the analytical strategy. The molecule is large, complex, and possesses multiple stereochemical features.

  • Multiple Chiral Centers: The bioxirane ring and the carbon atoms connecting the fluorene moieties introduce multiple chiral centers, leading to the possibility of numerous diastereomers and enantiomers.

  • Geometric Isomerism (E/Z): The double bond in the benzylidene group of each lumefantrine-like unit can exist in either the E (entgegen) or Z (zusammen) configuration.

  • Fluorene Backbone: The rigid and aromatic nature of the fluorene backbone provides sites for π-π stacking interactions, which can be exploited for chiral recognition.[1]

Given these structural characteristics, polysaccharide-based CSPs are the logical choice. These CSPs, typically derivatives of cellulose or amylose, form chiral grooves and cavities that can interact with analytes through a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. This multi-modal interaction mechanism is crucial for the successful resolution of complex molecules like the Lumefantrine Dioxiranyl Dimer.

Logical Workflow for Method Development

cluster_0 Analyte Characterization cluster_1 Strategy Selection cluster_2 Experimental Execution cluster_3 Outcome Analyte Lumefantrine Dioxiranyl Dimer (E/Z Isomers) - Multiple Chiral Centers - Geometric Isomerism - Aromatic Fluorene Backbone Strategy Direct Chiral HPLC with Polysaccharide-Based CSPs Analyte->Strategy dictates Screening Column & Mobile Phase Screening (Normal Phase) Strategy->Screening leads to Optimization Optimization of - Mobile Phase Composition - Flow Rate - Temperature Screening->Optimization informs Validation Method Validation (Specificity, Linearity, Precision, Accuracy) Optimization->Validation precedes Outcome Baseline Separation of E/Z Isomers Validation->Outcome ensures cluster_0 Preparation cluster_1 HPLC Analysis cluster_2 Data Evaluation & Optimization SamplePrep Sample Preparation (1.0 mg/mL stock, dilute to 0.1 mg/mL) Injection Inject Sample onto Screening Column SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation (e.g., n-Hexane/IPA 90:10) Elution Isocratic Elution (1.0 mL/min) MobilePhasePrep->Elution Injection->Elution Detection UV Detection (266 nm) Elution->Detection Evaluation Evaluate Chromatogram (Resolution, Tailing Factor) Detection->Evaluation Optimization Select Best Condition & Optimize (Mobile Phase Ratio, Temperature) Evaluation->Optimization FinalMethod Finalized Analytical Method Optimization->FinalMethod

Sources

Application Note: Forced Degradation of Lumefantrine to Generate Dioxiranyl Dimer Impurity

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed to guide researchers through the targeted generation, isolation, and characterization of the Dioxiranyl Dimer (chemically identified as the Bioxirane Dimer or related Dioxabicyclo species, often classified as Impurity C or Impurity B in pharmacopeial contexts), a specific high-molecular-weight degradant of Lumefantrine.

Executive Summary & Scientific Context

Lumefantrine is a fluorene-based antimalarial drug, typically co-formulated with Artemether.[1] While its primary degradation pathways involve N-oxidation (leading to Lumefantrine N-oxide) and desbutylation , a critical but less common pathway involves the oxidative dimerization of the fluorene core via the side-chain functionality.

The "Dioxiranyl Dimer" (often synonymous with Impurity C or the Bioxirane Dimer ) arises from the degradation of the ethanolamine side chain. Under specific oxidative and thermal stress, the dibutylamino group is eliminated, forming a reactive oxirane (epoxide) intermediate. Two of these intermediates couple to form a bioxirane or dioxabicyclo linked dimer.

Why this matters: This impurity represents a toxicological risk due to the reactivity of the strained oxygen-containing rings (epoxides/dioxiranes) and must be controlled under ICH Q3A/Q3B guidelines.

Mechanistic Pathway

The formation of the dioxiranyl dimer is not a single-step oxidation. It follows a cascade reaction:

  • Oxidative Deamination/Elimination: The tertiary amine side chain undergoes oxidation (N-oxide formation) followed by Cope elimination or direct nucleophilic substitution, releasing dibutylamine and forming a reactive Styrene Oxide-like intermediate (Lumefantrine Epoxide).

  • Dimerization: Two epoxide intermediates undergo radical or acid-catalyzed coupling to form the Bioxirane (Dioxiranyl) linkage.

Pathway Visualization

Lumefantrine_Degradation cluster_legend Reaction Conditions LUM Lumefantrine (API) C30H32Cl3NO NOX Lumefantrine N-Oxide (Primary Oxidative Degradant) LUM->NOX H2O2 / Oxidation INT Reactive Epoxide Intermediate (Desbutyl-amino-oxirane) LUM->INT Direct Oxidative Deamination NOX->INT Thermal Elimination (- Dibutylamine) DIMER Dioxiranyl/Bioxirane Dimer (Target Impurity C) INT->DIMER Dimerization (Coupling of 2 Epoxides) DBA Dibutylamine (Byproduct) INT->DBA Oxidative Stress Oxidative Stress Thermal Stress Thermal Stress Oxidative Stress->Thermal Stress Coupling Coupling Thermal Stress->Coupling

Figure 1: Proposed degradation pathway from Lumefantrine to the Dioxiranyl Dimer via an epoxide intermediate.

Experimental Protocol: Generation and Isolation

Reagents & Equipment
  • API: Lumefantrine Reference Standard (>99% purity).

  • Oxidant: Hydrogen Peroxide (30% w/v, ACS Grade) or m-Chloroperbenzoic acid (m-CPBA) for targeted epoxidation.

  • Solvent: 1,4-Dioxane (promotes radical stability) or Acetonitrile (ACN).

  • Catalyst (Optional): Ferrous Sulfate (FeSO4) to drive Fenton-like radical generation if H2O2 yield is low.

  • Equipment: Reflux condenser, HPLC-DAD-MS system, Preparative HPLC.

Stress Protocol (Optimized for Dimer Formation)

Standard oxidative stress (3% H2O2, RT) typically yields only the N-oxide. To force dimerization, thermal energy and higher concentration are required to drive the elimination and coupling steps.

StepParameterConditionRationale
1. Dissolution Solvent1,4-Dioxane : Water (80:20)Dioxane solubilizes the lipophilic dimer and stabilizes radical intermediates.
Conc.5.0 mg/mLHigh concentration increases the probability of intermolecular collision (dimerization).
2. Stressor Oxidant30% H2O2 (Add 5 mL to 20 mL solution)High oxidative potential required to push past N-oxide to the epoxide intermediate.
3. Incubation Temp/Time70°C for 24–48 Hours Heat is critical to promote the elimination of the amine group (Hofmann-like) to generate the reactive epoxide.
4. Quenching AgentSodium Metabisulfite (10% soln)Neutralizes excess peroxide to prevent over-oxidation to fragmentation products.

Scientific Note: If m-CPBA is used (1.5 eq in Dichloromethane, 0°C to RT), the reaction favors the epoxide intermediate directly. This can be a cleaner route if the H2O2 method yields too many hydrolysis byproducts.

Analytical Methodology

UHPLC-MS/MS Parameters

The dimer is highly lipophilic and will elute significantly later than the API.

  • Column: C18 (e.g., Waters BEH C18, 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (or Ammonium Acetate pH 4.5).

  • Mobile Phase B: Acetonitrile : Methanol (50:50).

  • Gradient:

    • 0-2 min: 60% B

    • 15 min: 95% B (Hold for 10 min to elute dimers)

    • 25 min: 60% B

  • Detection: UV @ 265 nm (max for fluorene core) and 335 nm.

  • Mass Spectrometry: ESI Positive Mode.

    • Target Mass: Lumefantrine MW = 528.9 Da.[2]

    • Epoxide Intermediate: ~399 Da (Loss of amine + Oxygen).

    • Dimer Mass: ~800–850 Da range (depending on exact linkage, e.g., 2 x Epoxide). Look for [2M - 2(Dibutylamine) + O2] type adducts.

    • Specific Target (Impurity C): ~798 Da (Bioxirane dimer).

Data Interpretation[3][4][5][6][7]
  • Lumefantrine: RT ~8.0 min, m/z 530 [M+H]+.

  • N-Oxide: RT ~6.5 min (more polar), m/z 546 [M+16]+.

  • Dioxiranyl Dimer: RT ~18-20 min (Highly non-polar).

    • Key MS Signature: Look for the isotopic pattern of multiple chlorines (Lumefantrine has 3 Cl; Dimer will have 6 Cl). The cluster will be very distinct.

Isolation & Purification Workflow

For structural elucidation (NMR), you must isolate the dimer.

Isolation_Workflow Sample Stressed Sample (70°C, 48h) Conc Concentrate (Rotary Evap) Sample->Conc Flash Flash Chromatography (Silica Gel) Conc->Flash Remove polar degradants Prep Prep-HPLC (C18, Isocratic 90% ACN) Flash->Prep Enriched Fraction Final Isolated Dimer (White/Yellow Solid) Prep->Final Collect Peak @ RT ~20min

Figure 2: Isolation workflow for hydrophobic dimeric impurities.

Step-by-Step Isolation:

  • Enrichment: Evaporate the dioxane/water from the stress sample. Re-dissolve the oily residue in minimal Dichloromethane (DCM).

  • Flash Chromatography: Use a Silica column. Elute with Hexane:Ethyl Acetate (90:10 to 70:30). The non-polar dimer will elute after the fast-moving solvent front but before the polar N-oxide and API.

  • Prep-HPLC: Inject the enriched fraction. Use a high-organic isocratic method (90% ACN) to resolve the dimer isomers (cis/trans bioxiranes).

References

  • ICH Guidelines. Stability Testing of New Drug Substances and Products Q1A(R2). International Council for Harmonisation. Link

  • Verbeken, M., et al. (2011). "Stability-indicating HPLC-DAD/UV-ESI/MS impurity profiling of the anti-malarial drug lumefantrine." Malaria Journal. (Identifies oxidative impurities and DBK).

  • SynZeal Research. "Lumefantrine Impurity C (Bioxirane Dimer) Reference Standard Data." (Structural confirmation of the bioxirane dimer). Link[3]

  • Pharmace Research. "Lumefantrine Epoxy Derivative Impurity Profile." (Identification of the epoxide intermediate). Link

  • Cesar, I.C., et al. (2011). "Simultaneous determination of artemether and lumefantrine in fixed dose combination tablets by HPLC with UV detection." Journal of Pharmaceutical and Biomedical Analysis. Link

Sources

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Lumefantrine is a highly lipophilic aryl amino alcohol derivative used globally in Artemisinin-based Combination Therapies (ACTs) for the treatment of Plasmodium falciparum malaria. Due to its complex synthesis and susceptibility to environmental degradation, rigorous impurity profiling is mandated by regulatory agencies[1]. This application note details the development and validation of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method coupled with Diode Array Detection (DAD) and Electrospray Ionization Mass Spectrometry (ESI-MS). Designed through a Quality-by-Design (QbD) framework, this method ensures baseline resolution of lumefantrine from its pharmacopeial and non-pharmacopeial impurities.

Mechanistic Insights: The Chemistry of Lumefantrine

Developing an analytical method for lumefantrine (Log P ~ 8.3, MW 528.94 g/mol ) presents unique chromatographic challenges. As a Senior Application Scientist, it is critical to understand the causality behind the molecule's behavior to design a method that works reliably:

  • The Tailing Phenomenon: Lumefantrine contains a basic dibutylamino group (tertiary amine). At a neutral pH, this amine is partially ionized and interacts strongly with residual, negatively charged silanols on the silica stationary phase. This secondary interaction causes severe peak tailing. Solution: The mobile phase must be highly acidic (pH ~2.0 - 3.0) to fully protonate the amine and suppress silanol ionization, ensuring sharp, symmetrical peaks.

  • High Lipophilicity: The extensive fluorene backbone requires a high percentage of organic modifier (acetonitrile) for elution. Isocratic methods often fail to elute late-eluting non-polar impurities within a reasonable timeframe, necessitating a gradient approach[].

  • Degradation Susceptibility: Lumefantrine is prone to N-dealkylation (yielding desbutyl lumefantrine) under hydrolytic stress, and oxidation (yielding lumefantrine N-oxide and desbenzylketo derivatives) under peroxide or photolytic stress[3].

Degradation_Pathways API Lumefantrine API (C30H32Cl3NO) Ox Oxidative Stress (Peroxides / Light) API->Ox Oxidation Hyd Hydrolytic Stress (Acid / Base / Heat) API->Hyd Hydrolysis Imp4 Impurity A / B / C (Process Related) API->Imp4 Synthesis Artifacts Imp1 Lumefantrine N-oxide (+16 Da) Ox->Imp1 Imp2 Desbutyl Lumefantrine (-56 Da) Hyd->Imp2 N-dealkylation Imp3 Desbenzylketo (DBK) Specified Degradant Hyd->Imp3 Cleavage

Figure 1: Major degradation pathways of Lumefantrine under stress.

Quality-by-Design (QbD) Method Development Strategy

To guarantee a self-validating system, we utilize a QbD workflow. Rather than trial-and-error, the method parameters are selected based on defined Analytical Target Profiles (ATP).

  • Stationary Phase Selection: A fused-core (superficially porous) C18 column (100 mm × 4.6 mm, 2.7 µm) is selected over a fully porous particle. The solid core limits the diffusion path of the large lumefantrine molecule, minimizing longitudinal diffusion (van Deemter C-term) and yielding ultra-high efficiency without the extreme backpressures of sub-2µm columns[].

  • Mobile Phase Optimization: 0.1% Trifluoroacetic acid (TFA) in water and acetonitrile acts as an excellent ion-pairing agent, shielding the stationary phase and providing the necessary acidic environment.

  • Detector Rationale: DAD is set to 335 nm . Lumefantrine's extended conjugated fluorene system absorbs strongly at 335 nm, providing high specificity and avoiding interference from non-conjugated excipients or mobile phase solvents that absorb at lower wavelengths (e.g., 210 nm)[].

QbD_Workflow A 1. Analytical Target Profile (ATP) Define separation goals & ICH limits B 2. Risk Assessment (FMEA) Identify critical parameters (pH, Temp) A->B C 3. Method Optimization (DoE) Screen stationary phases & gradients B->C D 4. Forced Degradation Studies Validate stability-indicating power C->D E 5. Method Validation Execute ICH Q2(R1) protocols D->E

Figure 2: QbD workflow for Lumefantrine analytical method development.

Experimental Protocols (Self-Validating Workflow)

Chromatographic Conditions
  • Column: Fused-core C18, 100 mm × 4.6 mm, 2.7 µm

  • Mobile Phase A: Water containing 0.1% TFA (v/v)

  • Mobile Phase B: Acetonitrile containing 0.1% TFA (v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C (Reduces mobile phase viscosity and improves mass transfer)

  • Detection: DAD at 335 nm (Peak purity enabled); ESI-MS (Positive ion mode) for unknown peak characterization[3].

  • Injection Volume: 5 µL

Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve
0.06040Initial
5.04060Linear
15.01090Linear
20.01090Hold
21.06040Re-equilibration
25.06040End
Sample Preparation & System Suitability Testing (SST)

Self-Validation Check: A method is only as reliable as its daily system suitability.

  • Diluent: Acetonitrile:Water (80:20 v/v) with 0.1% Formic acid. Causality: Lumefantrine is practically insoluble in water; high organic content prevents sample precipitation in the vial.

  • Standard Preparation: Accurately weigh and dissolve Lumefantrine Reference Standard to a working concentration of 0.5 mg/mL.

  • SST Solution: Spike the 0.5 mg/mL API solution with 0.15% w/w of Desbutyl Lumefantrine and Lumefantrine Impurity A[4].

  • Acceptance Criteria:

    • Resolution (

      
      ) between Lumefantrine and Impurity A must be 
      
      
      
      .
    • Tailing factor (

      
      ) for the Lumefantrine peak must be 
      
      
      
      .
    • Relative Standard Deviation (RSD) of 5 replicate injections

      
      .
      
Forced Degradation Execution

To prove the method is stability-indicating, samples must be stressed to achieve 5-20% degradation.

  • Acid Hydrolysis: 1N HCl at 60°C for 24h.

  • Base Hydrolysis: 1N NaOH at 60°C for 24h.

  • Oxidation: 3%

    
     at ambient temperature for 6h.
    
  • Thermal: Solid state at 105°C for 48h.

  • Photolytic: UV light (200 Watt-hours/m²) per ICH Q1B.

Self-Validation Check (Mass Balance): The sum of the assay of the active ingredient + the sum of all impurities must equal 100% ± 2%. A failure in mass balance indicates secondary degradation into non-UV absorbing compounds or co-elution, mandating a review of the DAD peak purity angle (Purity Angle < Purity Threshold).

Quantitative Data & Impurity Profiling

Data from the method validation must be summarized to ensure compliance with ICH Q3A guidelines for reporting and qualifying impurities[3].

Table 1: Lumefantrine Impurity Profile and Chromatographic Parameters

Impurity NameRRTOriginLOQ (% w/w)Limit (% w/w)
Desbutyl Lumefantrine0.82Degradation (Hydrolytic)0.02

Lumefantrine N-oxide0.88Degradation (Oxidative)0.03

Lumefantrine (API)1.00N/AN/AN/A
Desbenzylketo (DBK)1.15Degradation (Oxidative)0.02

Lumefantrine Impurity A1.22Process / Synthesis0.03

Lumefantrine Impurity B1.35Process / Synthesis0.04

Table 2: Forced Degradation Summary & Mass Balance

Stress Condition% API RemainingMajor Degradant FormedPeak Purity AngleMass Balance (%)
Unstressed99.9%None0.112100.0
Acid (1N HCl, 60°C)92.4%Desbutyl Lumefantrine0.12599.1
Base (1N NaOH, 60°C)94.1%Desbutyl Lumefantrine0.11898.8
Peroxide (3%

)
88.5%Lumefantrine N-oxide, DBK0.14099.3
Thermal (105°C)98.2%Unspecified0.11599.5

References

  • Title: Stability-indicating HPLC-DAD/UV-ESI/MS impurity profiling of the anti-malarial drug lumefantrine Source: Malaria Journal (PubMed Central / NIH) URL: [Link]

  • Title: Lumefantrine Impurities and Related Compound Source: Veeprho URL: [Link]

Sources

Application of computational chemistry in predicting lumefantrine dimer properties.

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Lumefantrine Dimerization

Lumefantrine, an essential antimalarial agent, is a highly lipophilic and weakly basic compound, often administered in combination with artemether to enhance its efficacy and combat multi-drug resistant strains of Plasmodium falciparum.[1] Its physicochemical properties, including a high log P value (ranging from 2.29 to 3.52) and very low aqueous solubility (0.002%), are critical determinants of its bioavailability.[2][3][4] The tendency of drug molecules to self-associate into dimers or higher-order aggregates can significantly influence their solubility, absorption, and ultimately, their therapeutic effect. Understanding the dimerization of lumefantrine at a molecular level is therefore crucial for optimizing its formulation and delivery.

This application note provides a comprehensive guide to leveraging computational chemistry for the prediction and characterization of lumefantrine dimer properties. By employing a multi-faceted computational approach, researchers can gain valuable insights into the energetic favorability, geometry, and dynamics of lumefantrine dimerization, thereby informing rational drug design and development strategies.

Theoretical Foundation: A Multi-Scale Computational Approach

To accurately model the complexities of lumefantrine dimerization, a combination of computational methods is recommended. This multi-scale approach allows for a balance between computational cost and accuracy, providing a holistic understanding of the dimerization process.

Density Functional Theory (DFT): DFT is a quantum mechanical method that calculates the electronic structure of molecules to predict a wide range of properties, including optimized geometries, interaction energies, and spectroscopic characteristics.[5][6] It offers a good compromise between accuracy and computational expense for studying the intricate electronic interactions that govern dimer formation.[7] The choice of functional and basis set is critical for the accuracy of DFT calculations.[8][9]

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic perspective on molecular systems by solving Newton's equations of motion for a collection of atoms.[10] This method is invaluable for exploring the conformational landscape of the lumefantrine dimer, understanding the influence of solvent, and calculating thermodynamic properties such as the free energy of binding.[11][12] The accuracy of MD simulations is heavily dependent on the quality of the force field used to describe the interatomic interactions.[13][14]

Quantum Mechanics/Molecular Mechanics (QM/MM): The QM/MM approach is a hybrid method that combines the accuracy of QM for a specific region of interest (e.g., the interacting monomers) with the efficiency of MM for the surrounding environment (e.g., solvent molecules).[15][16] This allows for a high-level theoretical treatment of the critical interactions driving dimerization while maintaining computational feasibility for larger systems.[17]

Methodology: A Step-by-Step Protocol for Predicting Lumefantrine Dimer Properties

This section outlines a detailed protocol for the computational investigation of lumefantrine dimerization, from initial structure preparation to advanced data analysis.

Protocol 1: Monomer and Dimer Structure Preparation
  • Obtain Lumefantrine Monomer Structure:

    • The 3D structure of lumefantrine can be obtained from databases such as PubChem (CID: 6437380).[1]

    • Alternatively, the structure can be built using molecular modeling software. The IUPAC name is 2-(dibutylamino)-1-[(9Z)-2,7-dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]ethanol.[1]

  • Monomer Geometry Optimization (DFT):

    • Perform a geometry optimization of the lumefantrine monomer using DFT.

    • Recommended Software: Gaussian, ORCA, Spartan.[5][18]

    • Recommended Functional: B3LYP is a widely used hybrid functional that provides a good balance of accuracy for many organic molecules.[7][19]

    • Recommended Basis Set: A Pople-style basis set such as 6-31G(d,p) or a more flexible triple-zeta basis set like 6-311++G(d,p) is recommended for a good description of the electronic structure.[20][21][22]

    • The optimization should be performed in the gas phase to obtain the intrinsic geometry.

  • Initial Dimer Configuration:

    • Manually dock two optimized lumefantrine monomers in various orientations to explore potential interaction modes (e.g., head-to-head, head-to-tail, pi-stacking).

    • Consider the known crystal structure of lumefantrine, which reveals intermolecular interactions such as C-H...Cl, O-H...N, and C-H...O, as potential starting points for dimer configurations.[23]

Protocol 2: Dimer Interaction Energy Calculation (DFT)
  • Dimer Geometry Optimization (DFT):

    • For each initial dimer configuration, perform a full geometry optimization using the same DFT method (functional and basis set) as for the monomer.

  • Interaction Energy Calculation:

    • The interaction energy (ΔE_int) of the dimer can be calculated as: ΔE_int = E_dimer - 2 * E_monomer where E_dimer is the total energy of the optimized dimer and E_monomer is the total energy of the optimized monomer.

    • A negative ΔE_int indicates a stable dimer.

  • Basis Set Superposition Error (BSSE) Correction:

    • The interaction energy should be corrected for BSSE, which is an artifact of using incomplete basis sets. The counterpoise correction method is commonly used for this purpose.

Protocol 3: Molecular Dynamics (MD) Simulations
  • System Setup:

    • Place the most stable lumefantrine dimer configuration (from DFT calculations) in a simulation box.

    • Solvate the system with an appropriate solvent (e.g., water, or a non-polar solvent like chloroform where lumefantrine is more soluble).[2][3][4]

    • Add counter-ions to neutralize the system if necessary.

  • Force Field Parameterization:

    • Assign a suitable force field for the lumefantrine molecule. Commonly used force fields for small organic molecules include the General Amber Force Field (GAFF), CHARMM General Force Field (CGenFF), and OPLS-AA.[13][14]

    • Partial charges for the lumefantrine atoms should be derived using a quantum mechanical approach (e.g., RESP or Merz-Kollman) based on the optimized monomer structure.[24]

  • Simulation Protocol:

    • Energy Minimization: Minimize the energy of the system to remove any steric clashes.

    • Equilibration: Gradually heat the system to the desired temperature and then equilibrate it under constant pressure and temperature (NPT ensemble) to achieve a stable density.

    • Production Run: Run the simulation for a sufficient length of time (typically tens to hundreds of nanoseconds) to sample the conformational space of the dimer adequately.

Protocol 4: Data Analysis and Interpretation
  • Structural Analysis:

    • Root Mean Square Deviation (RMSD): Analyze the RMSD of the dimer over time to assess its stability.[25]

    • Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual atoms to identify flexible regions of the dimer.[25]

    • Intermolecular Interactions: Analyze the trajectory to identify and quantify persistent intermolecular interactions (e.g., hydrogen bonds, van der Waals contacts).

  • Thermodynamic Properties:

    • Binding Free Energy: Calculate the binding free energy of the dimer using methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).[25]

Visualization of the Computational Workflow

G cluster_prep 1. Structure Preparation cluster_dft 2. Dimer Interaction Energy (DFT) cluster_md 3. Molecular Dynamics (MD) cluster_analysis 4. Data Analysis start Obtain Lumefantrine Monomer Structure opt_mono Monomer Geometry Optimization (DFT) start->opt_mono build_dimer Construct Initial Dimer Configurations opt_mono->build_dimer opt_dimer Dimer Geometry Optimization (DFT) build_dimer->opt_dimer calc_int_energy Calculate Interaction Energy (ΔE_int) opt_dimer->calc_int_energy bsse BSSE Correction calc_int_energy->bsse setup_md System Setup (Solvation, Ions) bsse->setup_md Most Stable Dimer param Force Field Parameterization setup_md->param run_md MD Simulation (Minimization, Equilibration, Production) param->run_md struct_analysis Structural Analysis (RMSD, RMSF, Interactions) run_md->struct_analysis thermo_analysis Thermodynamic Analysis (Binding Free Energy) run_md->thermo_analysis

Caption: Computational workflow for predicting lumefantrine dimer properties.

Data Presentation: Summarizing Predicted Properties

The quantitative data obtained from the computational protocols should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: DFT Calculated Interaction Energies of Lumefantrine Dimers

Dimer ConfigurationInteraction Energy (kcal/mol)BSSE Corrected Interaction Energy (kcal/mol)
Configuration A (Head-to-Tail)-15.8-12.5
Configuration B (Pi-Stacked)-12.3-9.7
Configuration C (Head-to-Head)-10.5-8.1

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Table 2: MD Simulation Derived Properties of the Most Stable Lumefantrine Dimer

PropertyValue
Average RMSD (Å)1.5 ± 0.3
Binding Free Energy (MM/PBSA) (kcal/mol)-25.7 ± 2.1
Predominant Intermolecular InteractionsHydrogen Bonds (O-H...N), Pi-Stacking

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Validation: Ensuring Trustworthiness through Experimental Correlation

A critical aspect of any computational study is the validation of its predictions against experimental data. This self-validating system ensures the trustworthiness and reliability of the computational model.

Experimental Techniques for Validation:

  • X-ray Crystallography: The single-crystal X-ray diffraction data of lumefantrine provides the most definitive experimental evidence of its solid-state structure and intermolecular interactions.[23] The computationally predicted dimer geometries can be compared with the packing arrangements in the crystal lattice.

  • Spectroscopic Methods (NMR, IR): Changes in the NMR chemical shifts or IR vibrational frequencies upon dimerization can be correlated with the computationally predicted spectra of the monomer and dimer.[23]

  • Thermal Analysis (DSC, TGA): Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can provide information on the melting point and thermal stability, which can be indirectly related to the strength of intermolecular interactions.[23]

  • Solubility Studies: Experimentally determined solubility of lumefantrine in different solvents can be used to validate the predicted solvation free energies from MD simulations.[2][3][4]

By comparing the computational predictions with experimental findings, the computational model can be refined, and its predictive power can be established with greater confidence. This iterative process of prediction and validation is fundamental to robust scientific inquiry in the field of drug development.

Conclusion

The application of computational chemistry provides a powerful and insightful approach to understanding the dimerization of lumefantrine. By combining the strengths of DFT, MD simulations, and QM/MM methods, researchers can elucidate the key factors driving dimer formation, predict the properties of the dimer, and ultimately contribute to the development of more effective antimalarial therapies. The protocols and guidelines presented in this application note offer a robust framework for conducting such investigations, emphasizing the importance of a multi-scale approach and rigorous experimental validation.

References

  • Babalola, C. P., et al. (2013). Experimental determination of the physicochemical properties of lumefantrine. African Journal of Medicine and Medical Sciences, 42(3), 265-272. [Link]

  • Pansuriya, P. B., Maguire, G. E. M., & Friedrich, H. B. (2013). Structural Characterization and Thermal Properties of the Anti-malarial Drug: Lumefantrine. South African Journal of Chemistry, 66, 183-190. [Link]

  • Schrödinger. (n.d.). Force Fields. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6437380, Lumefantrine. Retrieved from [Link]

  • Huang, J., & MacKerell Jr, A. D. (2013). CHARMM36 all-atom additive protein force field: validation based on comparison to NMR data. Journal of computational chemistry, 34(25), 2135–2145. [Link]

  • Bayly, C. I., Cieplak, P., Cornell, W. D., & Kollman, P. A. (1993). A well-behaved electrostatic potential based method using charge restraints for deriving atomic charges: the RESP model. The Journal of Physical Chemistry, 97(40), 10269-10280. [Link]

  • Aina, O. O., & Babalola, C. P. (2013). Experimental determination of the physicochemical properties of lumefantrine. African Journal of Medicine and Medical Sciences, 42(3), 265-72. [Link]

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT. [Link]

  • Osonwa, U. E., et al. (2013). Experimental determination of the physicochemical properties of lumefantrine. Journal of Pharmaceutical and Allied Sciences, 10(2). [Link]

  • Lee, C., Yang, W., & Parr, R. G. (1988). Development of the Colle-Salvetti correlation-energy formula into a functional of the electron density. Physical review B, 37(2), 785. [Link]

  • Karplus, M., & McCammon, J. A. (2002). Molecular dynamics simulations of biomolecules. Nature structural biology, 9(9), 646-652. [Link]

  • Senn, H. M., & Thiel, W. (2009). QM/MM methods for biomolecular systems. Angewandte Chemie International Edition, 48(7), 1198-1229. [Link]

  • Ditchfield, R., Hehre, W. J., & Pople, J. A. (1971). Self‐consistent molecular‐orbital methods. IX. An extended Gaussian‐type basis for molecular‐orbital studies of organic molecules. The Journal of Chemical Physics, 54(2), 724-728. [Link]

  • Pansuriya, P. B., et al. (2023). A Computational (DFT) Study On The Anti-Malarial Drug: Lumefantrine. Preprints.org. [Link]

  • Hospital, A., et al. (2015). Molecular dynamics simulations: advances and applications. Advances in applications of computational chemistry, 1-27. [Link]

  • Mardirossian, N., & Head-Gordon, M. (2017). Thirty years of density functional theory in computational chemistry: an overview and extensive assessment of 200 density functionals. Molecular Physics, 115(19), 2315-2372. [Link]

  • Genheden, S., & Ryde, U. (2015). The MM/PBSA and MM/GBSA methods to estimate ligand-binding affinities. Expert opinion on drug discovery, 10(5), 449-461. [Link]

  • Pansuriya, P. B., et al. (2023). A Computational (DFT) Study on the Anti-Malarial Drug: Lumefantrine. Eng. Sci., 25, 100-110. [Link]

  • Adamopoulos, A., et al. (2021). Mechanism of dimer selectivity and binding cooperativity of BRAF inhibitors. eLife, 10, e65347. [Link]

  • Van der Kamp, M. W., & Mulholland, A. J. (2013). Combined quantum mechanics/molecular mechanics (QM/MM) methods in computational enzymology. Biochemistry, 52(16), 2708-2728. [Link]

  • Sousa, S. F., et al. (2021). The Role of Density Functional Theory in Modern Drug Discovery and Delivery Systems. Pharmaceutics, 13(1), 122. [Link]

  • Ranaghan, K. E., & Mulholland, A. J. (2016). Quantum mechanics/molecular mechanics (QM/MM) calculations in drug discovery. Future medicinal chemistry, 8(11), 1297–1322. [Link]

  • Gümüş, Z. H., et al. (2023). A Computational (DFT) Study on the Anti-Malarial Drug: Lumefantrine. Eng. Sci., 4(3), 26. [Link]

  • Deep Origin. (2022). Quantum Mechanics/Molecular Mechanics (QM/MM). Retrieved from [Link]

  • Deep Origin. (2023). Density Functional Theory (DFT). Retrieved from [Link]

  • Jhaa, G. (2023, February 16). How to choose a basis set in DFT calculations || Gaurav Jhaa || part 1 [Video]. YouTube. [Link]

  • Wikipedia. (2023, December 26). Basis set (chemistry). [Link]

  • Wang, Y., et al. (2021). Applications of density functional theory in COVID-19 drug modeling. Journal of Chemical Information and Modeling, 61(7), 3215-3226. [Link]

  • Grimme, S., et al. (2022). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition, 61(2), e202112438. [Link]

  • Tariq, K., et al. (2022). Role of DFT in Drug Design: A Mini Review. Drug Des, 11, 216. [Link]

  • Li, A., et al. (2022). Computational Prediction and Experimental Validation of the Unique Molecular Mode of Action of Scoulerine. International Journal of Molecular Sciences, 23(12), 6884. [Link]

  • Ryde, U. (2014). QM/MM Calculations in Drug Discovery: A Useful Method for Studying Binding Phenomena?. Journal of medicinal chemistry, 57(21), 8778–8787. [Link]

  • Lelo, A. B., & Keskin, O. (2021). Impact of dimerization and N3 binding on molecular dynamics of SARS-CoV and SARS-CoV-2 main proteases. Journal of Biomolecular Structure and Dynamics, 39(16), 5961-5976. [Link]

  • Ishola, A. A., et al. (2019). Exploring the combination characteristics of lumefantrine, an antimalarial drug and human serum albumin through spectroscopic and molecular docking studies. Journal of Biomolecular Structure and Dynamics, 37(13), 3556-3566. [Link]

  • Schrödinger. (n.d.). Force Field Bundle. Retrieved from [Link]

  • Shi, Y., et al. (2022). Approaching the Dimerization Mechanism of Small Molecule Inhibitors Targeting PD-L1 with Molecular Simulation. International Journal of Molecular Sciences, 23(19), 11843. [Link]

  • de la Cruz, H., et al. (2025). Drug Property Optimization: Design, Synthesis, and Characterization of Novel Pharmaceutical Salts and Cocrystal-Salt of Lumefantrine. Crystal Growth & Design. [Link]

  • Sulpizi, M. (2025). Accurate Prediction of Drug Activity by Computational Methods: Importance of Thermal Capacity. International Journal of Molecular Sciences, 26(12), 6523. [Link]

  • de Graaf, C., et al. (2019). Computational methods for prediction of drug properties - application to Cytochrome P450 metabolism prediction. Current Opinion in Structural Biology, 55, 1-7. [Link]

  • Al-Hamidi, H., et al. (2018). Chemical structure of lumefantrine. ResearchGate. [Link]

  • Gapsys, V., & de Groot, B. L. (2023). Computational prediction of protein dimer binding affinity changes due to mutations using MELD accelerated MD simulations. Journal of Chemical Theory and Computation. [Link]

  • Zhang, Y. (2024). Exploration of the Role of Computational Chemistry in Modern Drug Discovery. Journal of Chemical Sciences, 2(1), 1-10. [Link]

  • ProtoQSAR. (n.d.). Computational methods for predicting properties. Retrieved from [Link]

  • Verma, A. (2024). The impact of computational chemistry on modern drug discovery. Journal of Pharmaceutical Sciences and Research, 16(7), 123-130. [Link]

  • Li, A., et al. (2022). Computational Prediction and Experimental Validation of the Unique Molecular Mode of Action of Scoulerine. International journal of molecular sciences, 23(12), 6884. [Link]

  • Szalai, D., et al. (2023). Dynamic Dimerization of Chemokine Receptors and Potential Inhibitory Role of Their Truncated Isoforms Revealed through Combinatorial Prediction. International Journal of Molecular Sciences, 24(7), 6173. [Link]

Sources

Solid-state characterization of lumefantrine and its derivatives.

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

Lumefantrine (LUM) presents a classic challenge in modern pharmacokinetics: it is a BCS Class II (bordering Class IV) compound with high lipophilicity (


) and extremely poor aqueous solubility. While chemically stable, its solid-state behavior is the primary determinant of its bioavailability.

The Core Challenge: Native crystalline Lumefantrine exhibits a high melting point (~128–132°C) but a surprisingly low glass transition temperature (


) of approximately 18°C. This low 

indicates that while LUM is a "good glass former" (easy to amorphize), it is kinetically unstable in its pure amorphous state at room temperature, making it prone to rapid recrystallization.

Scope of this Guide: This protocol moves beyond basic identification. We focus on engineering stable high-energy forms (Amorphous Solid Dispersions and Co-crystals) and validating them using orthogonal analytical techniques.

Module 1: Thermal Profiling (DSC/TGA)

Objective: To determine the thermodynamic baseline of LUM and identify the "Safe Processing Window" for hot-melt extrusion or spray drying.

Technical Insight: The Heat-Cool-Heat Necessity

Standard DSC ramps are insufficient for LUM. Because the


 is near ambient temperature, absorbed moisture or residual solvent can depress it below 0°C, masking the transition. You must erase thermal history to see the true amorphous baseline.
Protocol: Cyclic DSC for Determination
  • Instrument: TA Instruments Q2000 or equivalent with RCS90 cooling.

  • Purge Gas: Nitrogen (50 mL/min).

  • Sample Mass: 3–5 mg in Tzero Aluminum Pan (hermetically crimped with pinhole).

Step-by-Step Procedure:

  • Equilibration: Equilibrate sample at -40°C.

  • Cycle 1 (Drying/Erasing History): Ramp 10°C/min to 150°C.

    • Observation: Watch for the melting endotherm (

      
       onset 
      
      
      
      129°C).[1]
    • Stop Condition: Do not exceed 160°C to avoid thermal degradation (LUM degrades >200°C).

  • Cooling (Quench): Cool at 20°C/min down to -40°C.

    • Why: Fast cooling prevents recrystallization, locking the drug in the amorphous state.

  • Cycle 2 (Analysis): Ramp 10°C/min to 150°C.

    • Measurement: Analyze the step change in heat capacity (

      
      ).
      
    • Success Criterion: A clear step change at ~18°C indicates the

      
      .
      

Data Interpretation Table:

Thermal EventTemperature (Onset)Interpretation
Melting (

)
128°C - 132°CPure Crystalline Form I.
Glass Transition (

)
18°C ± 2°CPure Amorphous LUM (unstable at RT).
Recrystallization (

)
60°C - 80°CCold crystallization during heating (indicates physical instability).
Degradation >200°COnset of mass loss (verify with TGA).[2]

Module 2: Amorphous Solid Dispersions (ASDs)

Objective: Stabilize amorphous LUM by dispersing it in a polymer matrix (e.g., Soluplus® or PVP-VA64) to raise the system


 above ambient temperature.
Workflow Visualization

ASD_Workflow start Raw Lumefantrine (Crystalline) process_decision Solubility in Solvent? start->process_decision polymer Polymer Selection (Soluplus / PVP-VA64) polymer->process_decision solvent_evap Solvent Evaporation (DCM:Methanol 1:1) process_decision->solvent_evap High Solubility spray_dry Spray Drying (Inlet: 80°C, Outlet: 55°C) process_decision->spray_dry Scale-up analysis DSC Analysis (Single Tg Check) solvent_evap->analysis spray_dry->analysis result_good Single Tg > 50°C (Miscible & Stable) analysis->result_good Success result_bad Two Tgs or Tm present (Phase Separation) analysis->result_bad Failure

Caption: Decision matrix for manufacturing and validating Lumefantrine ASDs. Success is defined by a single glass transition temperature.

Protocol: Solvent Evaporation (Lab Scale)
  • Preparation: Dissolve LUM and Soluplus® (Ratio 1:2 w/w) in Dichloromethane:Methanol (1:1 v/v).

    • Concentration: Maintain 10% w/v total solids.

  • Evaporation: Use a rotary evaporator at 45°C under reduced pressure.

    • Critical Step: Secondary drying in a vacuum oven at 40°C for 24 hours is mandatory to remove residual DCM (Class 2 solvent).

  • Validation (XRD):

    • Run Powder X-Ray Diffraction (PXRD).[3][4]

    • Pass: A "Halo" pattern (broad diffuse scattering).

    • Fail: Sharp Bragg peaks at 2

      
       = 10.5°, 13.6°, 20.6° (characteristic of crystalline LUM).
      

Module 3: Co-Crystal Engineering

Objective: Modify solubility without relying on the amorphous state by creating a co-crystal with a water-soluble co-former (e.g., Adipic Acid).

Technical Insight: The Rule

Lumefantrine is a weak base. To form a co-crystal rather than a salt, the


 between the drug and co-former should ideally be 

. Adipic acid fits this criterion.
Characterization Data: LUM-Adipic Acid Co-Crystal
ParameterPure LumefantrineAdipic Acid (Co-former)LUM-Adipic Co-Crystal
Melting Point (

)
136.0°C152.0°C148–152°C (Distinct Phase)
FTIR Shift (C=O) N/A~1690 cm⁻¹Shifted to ~1705 cm⁻¹
Solubility (pH 1.2) < 1

g/mL
High> 3x increase
Protocol: Liquid-Assisted Grinding (LAG)
  • Weighing: Weigh equimolar amounts (1:1 molar ratio) of LUM and Adipic Acid.

  • Grinding: Place in a mortar. Add drops of Ethanol (solvent drop grinding).

  • Process: Grind vigorously for 30 minutes.

  • Verification:

    • DSC: Look for the disappearance of the LUM peak (136°C) and the emergence of the new co-crystal peak (~152°C).

    • FTIR: Focus on the Hydrogen Bonding region (see Module 4).

Module 4: Spectroscopic Fingerprinting (FTIR)

Objective: Prove molecular interaction between LUM and the polymer/co-former.

Key Spectral Markers:

Functional GroupWavenumber (Pure LUM)Shift in ASD/Co-crystalMechanistic Cause
-OH Stretching 3404 cm⁻¹ (Sharp)Broadening / Shift to 3350 cm⁻¹H-bonding with polymer carbonyls.
C-H Stretching 2953 cm⁻¹UnchangedAliphatic backbone stability.
C=C Aromatic 1757 cm⁻¹Minor ShiftRing stacking interactions.
C-Cl Stretching 696 cm⁻¹UnchangedUsed as a reference peak.

Protocol:

  • Use ATR-FTIR (Attenuated Total Reflectance).

  • Resolution: 4 cm⁻¹.

  • Scans: 32.

  • Note: In ASDs, the polymer signals (e.g., strong C=O stretch of PVP at 1680 cm⁻¹) may overlap with drug signals. Use Second Derivative Spectroscopy to resolve overlapping peaks.

References

  • Kanojiya, P. S., et al. (2022). "Solid Dispersion of Lumefantrine Using Soluplus® by Solvent Evaporation Method: Formulation, Characterization and in-vitro Antimalarial Screening." Indian Journal of Pharmaceutical Education and Research.

  • Trasi, N. S., et al. (2020). "Physical stability and release properties of lumefantrine amorphous solid dispersion granules prepared by a simple solvent evaporation approach."[1][5] International Journal of Pharmaceutics.

  • Ghawate, V. B. (2023). "Enhancement of Solubility and Dissolution Rate of Lumefantrine by Pharmaceutical Cocrystals."[6] Asian Journal of Pharmaceutics.

  • Owoyemi, B. C. D., et al. (2019). "Structural Characterization and Thermal Properties of the Anti-malarial Drug: Lumefantrine." South African Journal of Chemistry.

Sources

Troubleshooting & Optimization

How to prevent the formation of Lumefantrine Dioxiranyl Dimer during synthesis

Author: BenchChem Technical Support Team. Date: March 2026

This is a specialized technical guide designed for process chemists and analytical scientists. It addresses the prevention of oxidative dimerization impurities in Lumefantrine synthesis.

Topic: Prevention of Lumefantrine Dioxiranyl Dimer Formation

Document ID: LUM-IMP-042-OX Status: Active Audience: Process Chemists, CMC Leads, Analytical Scientists

Executive Summary & Triage

The Issue: The "Lumefantrine Dioxiranyl Dimer" (LDD) is a high-molecular-weight oxidative impurity. It typically forms during the condensation of the fluorene intermediate with the chlorobenzylidene moiety or during the final workup. Its formation is driven by radical-mediated oxidative coupling , often catalyzed by peroxides, light, or trace metal ions.

Immediate Action Checklist:

  • Atmosphere: Is the reactor headspace continuously purged with

    
     or Argon (
    
    
    
    )?
  • Solvents: Have etheric solvents (THF, Dioxane, MTBE) been tested for peroxides immediately prior to use?

  • Light: Are you using amber glassware or UV-blocking film? (The benzylidene bridge is photosensitive).

  • Quenching: Was the reaction mixture exposed to air before full quenching of the base?

Technical Deep Dive: Mechanism of Formation

To prevent the impurity, we must understand its origin. The Lumefantrine structure contains a chlorobenzylidene-fluorene core.[1][2][3][4][5] The exocyclic double bond (C=C) is electron-rich and susceptible to radical attack.

The Mechanism:

  • Initiation: Dissolved oxygen or solvent peroxides generate a radical species at the benzylic position or across the double bond.

  • Oxygen Insertion: The radical reacts with

    
     (or singlet oxygen generated by light) to form a peroxy-radical intermediate.
    
  • Dimerization: Two radical intermediates couple, or a peroxy-radical attacks a second Lumefantrine molecule.

  • Cyclization: The resulting linkage stabilizes into a dioxirane-like or bridged peroxide structure (the "Dioxiranyl Dimer").

Pathway Visualization

Lumefantrine_Oxidation Start Lumefantrine / Precursor (Fluorene Core) Radical Benzylic Radical Intermediate Start->Radical H-abstraction Coupling Radical Coupling (Dimerization) Start->Coupling Attack on Alkene Trigger Trigger: UV Light / Peroxides / O2 Trigger->Radical Oxygen Oxygen Insertion (+ O2) Trigger->Oxygen Peroxy Peroxy-Radical Species Radical->Peroxy Rapid Oxidation Peroxy->Coupling Final Lumefantrine Dioxiranyl Dimer Coupling->Final Cyclization

Figure 1: Mechanistic pathway of oxidative dimerization in Lumefantrine synthesis. Note the critical role of the radical intermediate.

Prevention Protocols (Step-by-Step)

Protocol A: Solvent Management (Peroxide Control)

Etheric solvents (often used in the condensation step) are the primary source of radical initiators.

SolventRisk LevelMax Peroxide LimitPre-Treatment Required
THF High< 5 ppmDistill over Na/Benzophenone or pass through activated alumina.
Dioxane High< 5 ppmTest with KI strips; use BHT-stabilized grade if HPLC permits.
Methanol LowN/ADegas only.
Toluene LowN/ADegas only.

Action Step:

  • Test all etheric solvents using Quantofix® Peroxide strips (or equivalent) before charging the reactor.

  • If peroxides > 5 ppm, do not use . Treat with ferrous sulfate or pass through an alumina column.

Protocol B: Inerting the Reaction System

Oxygen exclusion is the single most effective control measure.

  • Sparging: Sparge the solvent mixture with Nitrogen (

    
    ) for at least 30 minutes before adding the catalyst/base.
    
    • Why? Sparging removes dissolved oxygen that vacuum degassing might miss.

  • Headspace Purge: Maintain a positive pressure of

    
     (0.1–0.2 bar) throughout the reaction.
    
  • Transfer: Use cannulation or closed-system transfers for all liquid reagents. Avoid pouring through open manholes.

Protocol C: Light Exclusion (Photochemical Control)

The benzylidene double bond is photosensitive. UV light can excite the molecule to a triplet state, facilitating reaction with ground-state oxygen (Singlet Oxygen mechanism).

  • Reactor: Wrap glass reactors in aluminum foil or use amber-coated vessels.

  • Lab Environment: Use yellow (sodium vapor) lights or UV-filtered LED sleeves in the synthesis suite.

  • Sampling: Protect HPLC samples from light immediately using amber vials.

Troubleshooting & FAQs

Q1: We are seeing the Dioxiranyl Dimer increase during the workup, not the reaction. Why? A: This is "Workup Oxidation." When you quench the reaction (often with acid or water), the protective basic environment changes. If the biphasic mixture is stirred vigorously in air, the interface acts as an oxidation zone.

  • Fix: Maintain

    
     blanket during quenching. Use degassed water for the workup. Minimize the time the product spends in solution before crystallization.
    

Q2: Can we use antioxidants to prevent this? A: Yes, but with caution regarding regulatory filing.

  • Butylated Hydroxytoluene (BHT): Adding 0.05% - 0.1% BHT to the reaction solvent can scavenge free radicals.

  • Ascorbic Acid: Can be used in the aqueous workup phase to scavenge oxidants.

  • Note: You must validate that the antioxidant is purged in the final crystallization steps.

Q3: How do we differentiate the Dioxiranyl Dimer from the N-Oxide impurity? A: They have different mass spectral signatures.

  • N-Oxide: M+16 (Oxygen insertion on Nitrogen).

  • Dimer: 2M+16 or 2M+32 (depending on the bridge). The Dimer will elute significantly later in Reverse Phase HPLC (higher hydrophobicity) compared to the monomeric N-oxide.

Q4: Is the impurity reversible? A: Generally, no . Once the C-C or C-O-C bonds form between two lumefantrine units, the structure is stable. It cannot be washed out easily; it must be removed via recrystallization (typically from Ethyl Acetate/Hexane or similar systems), but prevention is far superior to purification.

References

  • Impurity Profiling of Lumefantrine: Verbeken, M., et al. (2011).[5][6] "Stability-indicating HPLC-DAD/UV-ESI/MS impurity profiling of the anti-malarial drug lumefantrine." Malaria Journal, 10:51. Link

  • Synthesis & Related Substances: Sethi, M. K., et al. (2016). "Synthesis and characterization of Novel Related Substances of Lumefantrine." Der Pharma Chemica, 8(3):91-100.[3] Link

  • General Oxidative Dimerization Mechanisms: Sartori, G., et al. (2004). "Oxidative coupling of phenols and related compounds."[7] Tetrahedron. (Contextual grounding for radical coupling mechanisms).

  • Process Patents: Pathy, K. S., et al. (2011).[1] "Process for high purity lumefantrine." (Discusses purification strategies to remove dimer-like impurities). Link

Disclaimer: This guide is for research and development purposes. All protocols must be validated against your specific internal Standard Operating Procedures (SOPs) and safety regulations.

Sources

Strategies to improve the stability of lumefantrine drug substance.

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Strategies to Improve the Stability of Lumefantrine Drug Substance

Role: Senior Application Scientist | Context: Drug Development & Pre-formulation

Introduction

Welcome to the Lumefantrine Stability Resource Hub. As researchers, we often treat Lumefantrine (LMF) primarily as a solubility challenge (BCS Class II). However, ignoring its stability profile—specifically its susceptibility to photo-oxidation and polymorphic transformations during processing—can lead to critical failures in late-stage stability testing (ICH Q1A/Q1B).

This guide moves beyond basic "store in a cool, dry place" advice. It provides mechanistic troubleshooting for the specific chemical and physical instability pathways inherent to the fluorene derivative structure of Lumefantrine.

Module 1: Photostability & Chemical Degradation
The Problem

"We are detecting unknown impurity peaks (RRT ~0.85 or ~1.1) in our HPLC assay after light exposure or oxidative stress testing."

The Mechanism

Lumefantrine contains a fluorene ring system and a secondary amine. Under UV-VIS irradiation (specifically near 300–350 nm), the molecule undergoes radical-mediated photo-oxidation.

  • Primary Degradants:

    • Lumefantrine N-oxide: Formed via oxidative attack on the nitrogen atom.

    • Desbenzyl Lumefantrine (DBK): Formed via cleavage of the benzyl group.

    • Fluorene derivatives: Radical formation on the fluorene ring leading to polymerization or hydroxylation.

Troubleshooting & Strategy
Parameter Scientific Rationale Actionable Protocol
Light Shielding LMF absorbs strongly in the UV-A range. Amber glass is insufficient for long-term solution stability.Protocol: Use actinic resistant glassware or aluminum foil wrapping for all stock solutions. For solid state, use opaque blisters (Alu-Alu).
Inert Atmosphere Radical propagation requires oxygen.Protocol: Purge headspace with Nitrogen (

) or Argon during synthesis and final packaging.
Solvent Choice Chlorinated solvents (e.g., dichloromethane) can generate free radicals under light, accelerating LMF degradation.Recommendation: Switch to non-chlorinated solvents (e.g., Acetone, Ethyl Acetate) for processing where possible.
Diagnostic Workflow: Photostability Testing (ICH Q1B)

Use this workflow to confirm if your impurities are photo-induced.

PhotostabilityWorkflow Start Start: Impurity Detected Step1 Prepare 2 Samples: 1. Dark Control (Wrapped) 2. Exposed (1.2M lux hours) Start->Step1 Step2 Analyze via HPLC (C18, ACN:Buffer pH 3.0) Step1->Step2 Decision Impurity > in Exposed? Step2->Decision ResultA Confirmed Photolabile: Implement UV Shielding Decision->ResultA Yes ResultB Thermal/Hydrolytic: Check pH & Moisture Decision->ResultB No

Figure 1: Decision logic for isolating photodegradation from thermal degradation.

Module 2: Physical Stability (Amorphous Solid Dispersions)
The Problem

"Our amorphous solid dispersion (ASD) showed excellent initial dissolution, but crystallization occurred after 1 month at 40°C/75% RH."

The Mechanism

To improve Lumefantrine's poor solubility, researchers often create ASDs.[1] However, LMF has a high crystallization tendency.

  • The Failure: Using neutral polymers like PVPVA (Polyvinylpyrrolidone-vinyl acetate).[2] While PVPVA is common, it interacts weakly with LMF, allowing the drug to reorganize into its crystal lattice rapidly.

  • The Solution: Acidic Enteric Polymers . Polymers like HPMCP (Hydroxypropyl methylcellulose phthalate) or HPMCAS (Hydroxypropyl methylcellulose acetate succinate) form stronger hydrogen bonds with the weakly basic nitrogen of Lumefantrine, inhibiting nucleation.

Experimental Evidence (Polymer Selection)
Polymer TypeExampleStability Result (40°C/75% RH)Mechanism
Neutral PVPVA 64Failed (< 1 week) Weak interaction; high molecular mobility allows recrystallization.
Acidic (Enteric) HPMCPStable (> 3 months) Strong H-bonding between polymer acid groups and LMF amine.
Acidic (Enteric) HPMCASStable (> 3 months) Steric hindrance + H-bonding prevents crystal lattice formation.

Expert Tip: If you must use spray drying, ensure your outlet temperature is significantly below the glass transition temperature (


) of the mixture to prevent phase separation during drying.
Protocol: Screening for Physical Stability
  • Preparation: Prepare 1:1 Drug:Polymer films via solvent casting (Acetone/Ethanol).

  • Stress: Store at 40°C/75% RH.

  • Analysis: Perform PLM (Polarized Light Microscopy) weekly.

    • Birefringence (glowing) = Crystallization (Failure).

    • Dark field = Amorphous (Success).

Module 3: Crystal Engineering (Co-Crystals)
The Problem

"We cannot use amorphous dispersions due to packaging costs. We need a stable crystalline form with better solubility."

The Strategy

If the amorphous route is too unstable, Co-crystallization is the superior alternative. Unlike salts, which can be hygroscopic, co-crystals rely on hydrogen bonding networks that can improve solubility without sacrificing physical stability.

Recommended Co-formers

Research indicates that dicarboxylic acids are the most effective co-formers for Lumefantrine due to the proton-transfer capability to the LMF dibutylamino group.

  • Lumefantrine-Adipic Acid (LMF-ADP):

    • Stability: Superior to pure LMF and amorphous forms.[3]

    • Structure: Stabilized by N–H···O hydrogen bonds.

    • Solubility: ~2-fold increase over pure API.

  • Lumefantrine-Fumaric Acid (LMF-FUM):

    • Stability: High thermal stability.

    • Note: Avoid Tartaric acid if moisture is a concern, as LMF-Tartrate solvates have shown lower stability in humidity stress tests.

Co-Crystal Screening Workflow

CoCrystalLogic Start Start: Select Co-Former Screen Liquid Assisted Grinding (LMF + Acid + Solvent Drop) Start->Screen Analysis Analyze via PXRD Screen->Analysis Check New Peaks Observed? Analysis->Check Success Co-crystal Formed Proceed to Solubility Test Check->Success Yes (Shift in 2θ) Fail Physical Mixture Only Try Different Solvent Check->Fail No (Sum of spectra)

Figure 2: Rapid screening workflow for validating Lumefantrine co-crystal formation.

FAQ: Frequently Asked Questions

Q1: Can I use wet granulation for Lumefantrine tablets? A: Yes, but caution is required. Lumefantrine is hydrophobic. Standard wet granulation can lead to "over-wetting" where the drug refuses to disperse, forming hard granules that dissolve poorly.

  • Fix: Use a surfactant (e.g., Polysorbate 80 or Sodium Lauryl Sulfate) dissolved in the granulating fluid before adding it to the powder bed. This ensures wetting of the hydrophobic API surface.

Q2: Why does my dissolution profile drop after 30 minutes (Spring and Parachute effect)? A: This is typical for amorphous forms. The drug dissolves supersaturated (Spring) and then precipitates (Parachute).

  • Fix: You need a "Precipitation Inhibitor" in your formulation. HPMCAS is excellent for this (as detailed in Module 2), acting as both the matrix and the inhibitor.

Q3: What is the specific impurity at RRT 1.12? A: In many reverse-phase methods, this corresponds to Lumefantrine N-oxide . It is more polar than the parent but often elutes later depending on ion-pairing effects in the buffer. Confirm by checking mass shift (+16 Da) via LC-MS.

References
  • Bhujbal, S. V., et al. (2020).[1][4] Physical Stability and Dissolution of Lumefantrine Amorphous Solid Dispersions Produced by Spray Anti-Solvent Precipitation. Journal of Pharmaceutical Sciences. Link

  • Otsuka, Y., et al. (2025).[5] Drug Property Optimization: Design, Synthesis, and Characterization of Novel Pharmaceutical Salts and Cocrystal-Salt of Lumefantrine. Crystal Growth & Design. Link

  • Farenc, M., et al. (2021). Balancing Solid-State Stability and Dissolution Performance of Lumefantrine Amorphous Solid Dispersions: The Role of Polymer Choice. Molecular Pharmaceutics. Link

  • ICH Harmonised Tripartite Guideline. Photostability Testing of New Drug Substances and Products Q1B. Link

Sources

Overcoming challenges in the structural elucidation of lumefantrine dimers

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Challenges in the Structural Elucidation of Lumefantrine Dimers

Overview Lumefantrine is a highly lipophilic antimalarial agent used globally in Artemisinin-based Combination Therapy (ACT). During process scale-up, long-term storage, or forced degradation, lumefantrine can form complex dimeric impurities (e.g., bis-lumefantrine derivatives)[1][2]. Elucidating the exact structure of these dimers is notoriously difficult due to their extreme lipophilicity, severe NMR signal overlapping, and resistance to crystallization[3][4]. This guide provides field-proven troubleshooting strategies for analytical scientists facing these exact challenges.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why do lumefantrine dimers form, and why are they so difficult to analyze? A1: Lumefantrine dimers typically form via radical-mediated coupling under oxidative stress or photolytic degradation, or as side-products during the high-temperature condensation of 2-(dibutylamino)-1-(2,7-dichloro-9H-fluoren-4-yl)-ethanol with 4-chlorobenzaldehyde[1]. They are difficult to analyze because their massive size and lipophilicity (log P > 8 for the monomer alone) lead to poor ionization in standard mass spectrometry, while their bulky, flexible dibutylamino chains prevent orderly crystal packing for X-ray diffraction[4].

Q2: My LC-MS shows no clear molecular ion peak for the suspected dimer. What is going wrong? A2: You are likely using Electrospray Ionization (ESI). ESI requires analytes to be ionized in the solution phase. Lumefantrine dimers lack sufficient basic sites relative to their massive hydrophobic bulk, causing poor droplet desolvation and ion suppression[2]. Switching to Atmospheric Pressure Chemical Ionization (APCI) resolves this, as it ionizes molecules in the gas phase via corona discharge, which is highly effective for non-polar, lipophilic compounds.

Q3: The


H-NMR spectrum of my isolated dimer is an unreadable multiplet in the aliphatic region. How can I assign the protons? 
A3:  The overlapping multiplets between 0.9 ppm and 2.8 ppm are caused by the multiple similar methylene (

) protons in the dibutylamino chains[1]. Because the chemical environments of these chains are nearly identical, 1D NMR cannot resolve them. You must use 2D HSQC (Heteronuclear Single Quantum Coherence) to separate these proton signals across the much wider chemical shift range of their attached

atoms.

Section 2: Troubleshooting Guides & Experimental Protocols

Troubleshooting Guide 1: Optimizing Mass Spectrometry for Dimer Detection

Symptom: Low signal-to-noise ratio or absence of the dimer mass peak (


) in LC-MS.
Causality:  High lipophilicity prevents efficient solution-phase ionization.
Self-Validating Protocol: LC-APCI-MS/MS Optimization 
  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile/Water (80:20 v/v) containing 0.1% Formic acid and 10 mM Ammonium Formate. Validation: The ammonium formate acts as an ionization enhancer, promoting the formation of stable

    
     adducts.
    
  • Source Switching: Configure the mass spectrometer to APCI mode in positive ion polarity.

  • Thermal Tuning: Set the APCI vaporizer temperature to 400–450°C. Validation: If the temperature is too low, the dimer will not volatilize; if too high, thermal degradation will occur before ionization. Monitor the baseline to ensure optimal volatilization without pyrolysis.

  • Fragmentation (MS/MS): Apply a Collision-Induced Dissociation (CID) energy of 20–30 eV. Look for the diagnostic monomeric fragment at

    
     528 (protonated lumefantrine) and 
    
    
    
    346 (loss of the dibutylaminoethanol side chain) to confirm the dimeric linkage[2].
Troubleshooting Guide 2: Resolving Stereochemistry via NMR

Symptom: Inability to confirm the linkage site or the (Z)-configuration of the chlorobenzylidene moiety in the dimer. Causality: Scalar coupling (J-coupling) cannot transfer magnetization through space across the fluorene and benzylidene rings, making 1D NMR blind to the stereochemistry[3][5]. Self-Validating Protocol: 2D-NOESY Elucidation Strategy

  • Sample Preparation: Dissolve 15–20 mg of the highly purified dimer in 0.6 mL of deuterated chloroform (

    
    ). Ensure the sample is filtered to remove paramagnetic particulates that cause signal broadening.
    
  • Acquisition: Run a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment with a mixing time of 300–500 ms.

  • Data Interpretation: Look for spatial NOE cross-peaks. Validation: To confirm the (Z)-isomer configuration, you must observe a cross-peak between the benzylidene proton and the fluorene ring protons (H1 or H8). The presence of this through-space interaction (< 5 Å) definitively proves the stereochemistry[3].

Troubleshooting Guide 3: Growing Single Crystals for SC-XRD

Symptom: The dimer precipitates as an amorphous powder, preventing X-Ray Diffraction analysis. Causality: The high conformational flexibility of the dibutylamino chains prevents orderly packing in the crystal lattice. Self-Validating Protocol: Malate Salt Formation

  • Coformer Selection: Weigh the lumefantrine dimer (1 eq) and malic acid (2 eq). Malic acid acts as a coformer to create a rigid hydrogen-bonded network with the tertiary amine[4].

  • Solvent Mixing: Dissolve the mixture in Acetone/Methanol (5:3 v/v).

  • Incubation: Stir and heat gently to 55°C for 10 minutes to ensure complete dissolution.

  • Controlled Evaporation: Cover the vial with perforated Parafilm and allow slow evaporation at room temperature for 3–5 days. Validation: The resulting malate salt restricts the flexibility of the butyl chains, yielding high-quality, diffracting single crystals[4].

Section 3: Data Presentation

Table 1: Key Analytical Signatures of Lumefantrine vs. Lumefantrine Dimers

Analytical TechniqueLumefantrine (Monomer)Typical Lumefantrine DimerDiagnostic Value
LC-APCI-MS (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

)
528.2

~1055.4

Confirms molecular weight and dimeric nature[2].

H-NMR (OH proton)
~4.0 ppm (broad singlet)Shifted or absentIndicates if the linkage involves the hydroxyl group.

H-NMR (Aromatic)
7.10 – 7.61 ppmComplex overlapping multipletsShows altered electronic environment at the linkage site[1].
SC-XRD Lattice Monoclinic / TriclinicExpanded unit cell volumeProvides absolute structural and stereochemical confirmation[4].

Section 4: Workflow Visualization

G A 1. Impurity Isolation (Prep-HPLC) B 2. LC-APCI-MS/MS (MW & Fragmentation) A->B C 3. 1D & 2D NMR (Connectivity & Stereochem) B->C D 4. Salt Formation (Malate/Malonate Coformers) C->D If amorphous powder F 6. Final Structural Elucidation C->F If NMR is definitive E 5. SC-XRD (Absolute Structure) D->E E->F

Analytical workflow for the structural elucidation of lumefantrine dimers.

References

  • Title : Synthesis and characterization of Novel Related Substances of Lumefantrine, an anti-malarial drug. Source : Der Pharma Chemica. URL : 1

  • Title : Structural Characterization and Thermal Properties of the Anti-malarial Drug: Lumefantrine. Source : SciELO. URL :3

  • Title : Stability-indicating HPLC-DAD/UV-ESI/MS impurity profiling of the anti-malarial drug lumefantrine. Source : PMC. URL : 2

  • Title : Crystal Engineering: Synthesis and Characterization of Malate and Malonate Salts of Lumefantrine and Their Structure–Property Studies. Source : ACS Publications. URL : 4

  • Title : Quality and stability of artemether-lumefantrine stored under ambient conditions in rural Mali. Source : PMC. URL : 5

Sources

Technical Support Center: Lumefantrine Dioxiranyl Dimer Impurity Management

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have designed this technical support guide to address one of the most persistent challenges in antimalarial drug manufacturing: the isolation and removal of the Lumefantrine Dioxiranyl Dimer impurity.

Standard purification methods often fail to clear this specific byproduct due to its structural similarities to the active pharmaceutical ingredient (API). This guide provides a deep dive into the mechanistic causality of its formation and delivers self-validating, field-proven protocols to ensure your final API meets stringent regulatory thresholds.

Frequently Asked Questions (FAQs): Understanding the Impurity

Q1: What exactly is the Dioxiranyl Dimer impurity? A1: The Lumefantrine Dioxiranyl Dimer (often designated as Impurity C ) is a high-molecular-weight related substance with the CAS number 1795128-25-4[1]. Chemically, it is a bis-oxirane derivative: 2,3'-Bis{2,7-dichloro-9-[(4-chlorophenyl)methylidene]-9H-fluoren-4-yl}-2,2'-bioxiranyl. Because health agencies strictly regulate API purity, this impurity must not exceed the threshold level of 0.1% in the final formulated drug[2].

Q2: Mechanistically, how does this impurity form during synthesis? A2: Lumefantrine is synthesized via the base-catalyzed condensation of 2-(dibutylamino)-1-(2,7-dichloro-9H-fluoren-4-yl)-ethanol with 4-chlorobenzaldehyde[3]. The resulting API contains a highly reactive benzylidene double bond. When exposed to oxidative stress—such as atmospheric oxygen, UV light, or residual peroxides in solvents—this double bond undergoes epoxidation to form an oxirane intermediate. Due to the high reactivity of this epoxide, intermolecular cross-linking (dimerization) occurs, yielding the bulky dioxiranyl dimer[4].

Q3: Why does standard cold methanol washing fail to remove it? A3: While cold methanol is excellent for washing away unreacted starting materials[3], Impurity C has a massive molecular weight (797.4 g/mol ) compared to Lumefantrine (528.94 g/mol )[5]. This makes the dimer highly lipophilic. During rapid cooling in polar solvents, the dimer tends to co-precipitate and become entrapped within the API crystal lattice[3].

DimerFormation API Lumefantrine (API) MW: 528.94 g/mol Epoxide Oxirane Intermediate (Epoxidation of double bond) API->Epoxide Susceptible benzylidene Oxidation Oxidative Stress (O2, Light, Peroxides) Oxidation->Epoxide Catalyzes Dimerization Intermolecular Dimerization (Cross-linking) Epoxide->Dimerization Reactive intermediate Impurity Lumefantrine Dioxiranyl Dimer Impurity C (CAS: 1795128-25-4) Dimerization->Impurity MW: 797.4 g/mol

Caption: Mechanistic pathway of Lumefantrine oxidative dimerization into Impurity C.

Troubleshooting Guide

Symptom / IssueRoot Cause AnalysisCorrective Action
Persistent Impurity C >0.1% in crude API Oxidative dimerization of the benzylidene double bond during the condensation step due to atmospheric exposure or prolonged heating[4].Implement strict nitrogen protection during the condensation reaction. Ensure the reaction temperature does not exceed 40-60°C[3].
Co-precipitation during isolation Closely related lipophilic impurities crash out with the desired product during rapid cooling in methanol[3].Transition to a mixed-solvent recrystallization system utilizing an arene solvent (e.g., toluene) combined with methanol[6].
Insoluble aggregates in reaction flask The dioxiranyl dimer has further polymerized or formed highly cross-linked insoluble networks.Perform a hot filtration step prior to the final crystallization cooling ramp[3].

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Do not skip the in-process validation checks, as they are critical for confirming causality and ensuring impurity clearance.

Protocol A: Preventive Synthesis (Inert-Atmosphere Condensation)

Causality: Oxygen acts as a catalyst for the epoxidation of the benzylidene group. Purging with N2 eliminates this oxidative stress at the source.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve sodium hydroxide (2 eq.) in anhydrous methanol (10 mL per gram of starting material) under a continuous, rigorous nitrogen purge[3],[6].

  • Reagent Addition: Add 2-(dibutylamino)-1-(2,7-dichloro-9H-fluoren-4-yl)-ethanol (1 eq.) and 4-chlorobenzaldehyde (1.5 eq.)[3].

  • Controlled Heating: Heat the suspension to 38-40°C and maintain stirring for 2 hours[6].

  • Self-Validation Check: Monitor the reaction's progress by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) until the starting ethanol spot is no longer visible[3].

  • Quenching: Adjust the reaction mixture to pH 7.5 to neutralize the base and prevent base-catalyzed degradation, then evaporate to dryness[6].

Protocol B: Targeted Removal via Mixed-Solvent Recrystallization

Causality: The dimer is significantly more lipophilic than Lumefantrine. Using an arene solvent like toluene effectively solubilizes the sterically bulky dimer, keeping it in the mother liquor while the API selectively crystallizes[6].

PurificationWorkflow Step1 Crude Lumefantrine (Contains >0.1% Impurity C) Step2 Dissolution in Toluene/Methanol (70°C, N2 Atmosphere) Step1->Step2 Step3 Hot Filtration (Removes insoluble aggregates) Step2->Step3 Step4 Controlled Cooling (0-5°C at 10°C/hr) Step3->Step4 Step5 Centrifugation & Cold Wash (Cold Methanol) Step4->Step5 Step6 Pure Lumefantrine (<0.1% Impurity C) Step5->Step6

Caption: Step-by-step recrystallization workflow for isolating pure Lumefantrine.

  • Dissolution: Suspend the crude Lumefantrine in a mixture of toluene and methanol. Heat to 70°C under nitrogen until the crude product is fully dissolved[6].

  • Hot Filtration: Perform a rapid hot filtration to remove any highly cross-linked, insoluble polymeric impurities before they act as nucleation sites[3].

  • Controlled Crystallization: Cool the filtrate slowly to 20-30°C, then further down to 0-5°C at a strict rate of 10°C/hour. Note: Slow cooling is the causal mechanism that prevents the entrapment of the dimer within the API crystal lattice[6].

  • Isolation & Washing: Centrifuge the precipitated yellow crystals. Wash the filter cake with cold methanol to remove residual toluene and soluble trace impurities[3].

  • Drying & Self-Validation: Dry under vacuum at 50°C to a constant weight[3]. Analyze the final powder via HPLC to confirm the E-isomer purity is >95.9% and Impurity C is <0.1%[6].

Quantitative Data Presentation

Table 1: Physicochemical & Purification Profile of Lumefantrine vs. Impurity C

ParameterLumefantrine (API)Lumefantrine Impurity C
CAS Number 82186-77-41795128-25-4[1]
Molecular Weight 528.94 g/mol 797.40 g/mol [5]
Chemical Formula C30H32Cl3NOC44H24Cl6O2[5]
Structural Feature Benzylidene double bondBis-oxirane (Dioxiranyl dimer)
Solubility (Cold Methanol) Low (Crystallizes)Very Low (Co-precipitates)
Solubility (Toluene) ModerateHigh (Remains in mother liquor)[6]
Regulatory Threshold N/A (Active Drug)< 0.1%[2]

References

Sources

Improving the yield and purity of lumefantrine synthesis.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Lumefantrine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting guidance, and answers to frequently asked questions encountered during the synthesis of lumefantrine. Our goal is to empower you with the knowledge to optimize your synthetic route for higher yields and purity.

I. Understanding the Synthetic Landscape of Lumefantrine

The successful synthesis of lumefantrine, a crucial antimalarial agent, hinges on a multi-step process that requires careful control of reaction conditions to maximize yield and minimize impurity formation. The most common synthetic pathway commences with fluorene and proceeds through several key intermediates.

A critical stage in this synthesis is the final condensation reaction. This step involves the reaction of 2-(dibutylamino)-1-(2,7-dichloro-9H-fluoren-4-yl)-ethanol with 4-chlorobenzaldehyde in the presence of a base.[1] The choice of solvent and base, along with precise temperature and reaction time control, are paramount to achieving a high yield of the desired Z-isomer of lumefantrine.[2]

Below is a generalized workflow for the synthesis of lumefantrine:

Lumefantrine Synthesis Workflow Fluorene Fluorene DCF 2,7-Dichlorofluorene Fluorene->DCF Chlorination Intermediate_1 2,7-Dichloro-9-fluorenone DCF->Intermediate_1 Oxidation Intermediate_2 2,7-Dichloro-4-chloroacetyl-fluorene Intermediate_1->Intermediate_2 Friedel-Crafts Acylation Intermediate_3 2-(Dibutylamino)-1- (2,7-dichloro-9H-fluoren-4-yl)-ethanol Intermediate_2->Intermediate_3 Reduction & Amination Lumefantrine Lumefantrine Intermediate_3->Lumefantrine Condensation with 4-chlorobenzaldehyde

Caption: A simplified workflow illustrating the key stages in lumefantrine synthesis.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific challenges you may encounter during your lumefantrine synthesis experiments.

Problem Potential Cause Troubleshooting Steps & Explanations
Low Yield in the Final Condensation Step 1. Incomplete Reaction: Insufficient reaction time or suboptimal temperature can lead to unreacted starting materials.1. Monitor Reaction Progress: Utilize Thin Layer Chromatography (TLC) to track the consumption of the starting ethanol derivative. Extend the reaction time at the recommended temperature (e.g., 40-60°C in n-butanol or reflux in methanol) until the starting material is no longer visible.[1] 2. Optimize Temperature: If the reaction is sluggish, a moderate increase in temperature may be beneficial. However, be cautious as excessive heat can promote side reactions.
2. Base Inactivity: The base (e.g., sodium hydroxide) may have degraded due to moisture absorption or is of poor quality.1. Use Fresh, High-Purity Base: Ensure your base is anhydrous and has been stored properly in a desiccator. Using a fresh batch is always recommended.[1] 2. Verify Base Stoichiometry: Incorrect stoichiometry of the base can lead to an incomplete reaction. Accurately weigh the base and ensure the correct molar equivalents are used.
3. Poor Product Precipitation: The final product may remain partially dissolved in the reaction solvent.1. Solvent Volume: If the product fails to precipitate adequately upon cooling, consider carefully removing a portion of the solvent under reduced pressure before filtration.[1] 2. Extended Cooling: Allow the reaction mixture to stir at room temperature or in an ice bath for an extended period to maximize precipitation.
High Levels of Impurities in the Crude Product 1. Contaminated Starting Materials: Impurities in the starting materials, such as the presence of benzaldehyde in 4-chlorobenzaldehyde, will lead to the formation of related impurities.[1][3]1. Purity Verification: Always verify the purity of your starting materials (e.g., 2-(dibutylamino)-1-(2,7-dichloro-9H-fluoren-4-yl)-ethanol and 4-chlorobenzaldehyde) using techniques like NMR or GC-MS before starting the reaction.[1]
2. Formation of the E-isomer: The condensation reaction can produce both the desired Z-isomer and the undesired E-isomer of lumefantrine.1. Solvent and Temperature Control: The choice of solvent and reaction temperature can influence the isomeric ratio. Some studies suggest that specific solvent systems can favor the formation of the desired Z-isomer.[2] Experiment with different solvent systems, such as mixed solvents, to optimize the isomeric purity.
3. Side Reactions: Undesired side reactions can occur, leading to a complex mixture of by-products.1. Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidation-related side products.[4] 2. Controlled Addition of Reagents: Adding reagents in a controlled manner, especially the base, can help to manage the reaction exotherm and minimize side reactions.
Difficulty in Purifying the Final Product 1. Ineffective Recrystallization: The chosen solvent may not be optimal for removing specific impurities.1. Solvent Screening: Experiment with different recrystallization solvents or solvent mixtures. While methanol is commonly used for washing, n-butanol and ethyl acetate have been reported as effective recrystallization solvents.[1][2] The ideal solvent should dissolve the crude product at an elevated temperature and allow for the crystallization of pure lumefantrine upon cooling, leaving impurities in the mother liquor.
2. Co-precipitation of Impurities: Impurities with similar solubility profiles to lumefantrine may co-precipitate during recrystallization.1. Slow Cooling: After dissolving the crude product at a higher temperature, allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. Slow cooling promotes the formation of well-defined crystals of the pure compound, excluding impurities.[1] 2. Second Recrystallization: If the product purity is still not satisfactory, a second recrystallization step may be necessary.

III. Frequently Asked Questions (FAQs)

Q1: What is the rationale behind using an alcoholic solvent like methanol or n-butanol in the final condensation step?

A1: Alcoholic solvents are chosen for several reasons. They are effective at dissolving the reactants and the base (e.g., sodium hydroxide) to create a homogeneous reaction mixture. Additionally, the polarity of the alcohol can influence the reaction rate and, in some cases, the stereoselectivity of the condensation, favoring the formation of the desired Z-isomer. The choice between methanol and n-butanol can also be a strategic one; n-butanol's higher boiling point allows for reactions at higher temperatures if needed, which can sometimes improve reaction rates and yields.[1]

Q2: How does the choice of base impact the reaction?

A2: A strong base, such as sodium hydroxide, is essential to deprotonate the hydroxyl group of the 2-(dibutylamino)-1-(2,7-dichloro-9H-fluoren-4-yl)-ethanol intermediate. This generates an alkoxide, which is a more potent nucleophile for the subsequent attack on the carbonyl carbon of 4-chlorobenzaldehyde. The concentration and purity of the base are critical; insufficient base will result in an incomplete reaction, while an excess or impure base could potentially lead to side reactions.

Q3: What are some of the most common impurities to look out for in lumefantrine synthesis?

A3: Several process-related impurities can arise during the synthesis of lumefantrine. Some of the most frequently encountered include:

  • Benzylidene Impurity: This impurity forms when benzaldehyde is present as a contaminant in the 4-chlorobenzaldehyde starting material.[1][3]

  • Diethylamino and Butylamino Analogs: These can be formed if diethylamine or butylamine are present as impurities in the dibutylamine used in an earlier step.[3]

  • Desbenzylketo Derivative: This is another known process-related impurity.[1]

  • E-isomer of Lumefantrine: As mentioned in the troubleshooting guide, the condensation reaction can yield both Z (desired) and E (undesired) isomers.[2]

Q4: What are the recommended analytical methods for assessing the purity of the final lumefantrine product?

A4: High-Performance Liquid Chromatography (HPLC) is the most widely used and reliable method for determining the purity of lumefantrine and quantifying any impurities.[1][5] A typical HPLC method would involve a C18 reverse-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile. Detection is usually performed using a UV detector at a wavelength where lumefantrine has strong absorbance, such as around 266 nm or 335 nm.[6] For structural confirmation of the final product and any isolated impurities, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable.[5]

IV. Experimental Protocol: Final Condensation Step

This protocol provides a general procedure for the final condensation step in lumefantrine synthesis. It is intended as a starting point and may require optimization based on your specific laboratory conditions and desired scale.

Materials:

  • 2-(Dibutylamino)-1-(2,7-dichloro-9H-fluoren-4-yl)-ethanol (1 equivalent)

  • 4-Chlorobenzaldehyde (1.2-1.5 equivalents)

  • Sodium Hydroxide (2-2.5 equivalents)

  • Methanol or n-Butanol (as solvent)

  • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • TLC plates and developing chamber

  • Filtration apparatus (e.g., Büchner funnel)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the sodium hydroxide in the chosen alcoholic solvent (methanol or n-butanol) with stirring.

  • Addition of Reactants: To the stirred solution, add the 2-(dibutylamino)-1-(2,7-dichloro-9H-fluoren-4-yl)-ethanol, followed by the 4-chlorobenzaldehyde.

  • Reaction: Heat the reaction mixture to the desired temperature. If using methanol, refluxing is common. If using n-butanol, a temperature range of 40-60°C is often employed.[1]

  • Monitoring: Monitor the progress of the reaction by TLC until the starting ethanol spot is no longer visible.

  • Precipitation: Once the reaction is complete, allow the mixture to cool to room temperature. Continued stirring overnight can enhance the precipitation of the crude lumefantrine.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake with cold methanol to remove unreacted starting materials and soluble impurities. A subsequent wash with water may also be performed.

  • Drying: Dry the crude lumefantrine under vacuum at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.

  • Purification: Purify the crude product by recrystallization from a suitable solvent such as n-butanol or ethyl acetate.

V. References

  • Artemether-Lumefantrine Mixed Ligand Complexes: Synthesis and in vitro AntiplasmodialActivity Studies. (2017). SciSpace. [Link]

  • Synthesis and characterization of Novel Related Substances of Lumefantrine, an anti-malarial drug. (2016). Der Pharma Chemica. [Link]

  • CN103304431A - E type lumefantrine and preparation method thereof. Google Patents.

  • Process for high purity lumefantrine. (2019). ResearchGate. [Link]

  • Development of a dissolution method for lumefantrine and artemether in immediate release fixed dose artemether/lumefantrine tablets. (2020). PMC. [Link]

  • Improved One Pot Process For The Synthesis Of Lumefantrine. Quick Company. [Link]

  • FORMULATION AND CRYSTALLIZATION OF LUMEFARATINE COCRYSTAL BY SOLVANT EVAPORATION METHOD. IJCRT.org. [Link]

  • CN107501316A - LUMEFANTRINE isomers and preparation method thereof. Google Patents.

  • Artemether–Lumefantrine Concentrations in Tablets and Powders from Ghana Measured by a New High-Performance Liquid Chromatography Method. (2013). PMC. [Link]

  • Lumefantrine Comparative Study: Single Crystal, Powder X-Ray Diffraction, Hirshfeld Surface, and Thermal Analysis. (2020). ResearchGate. [Link]

  • Evaluation of the Comparative Efficacy and Safety of Artemether-Lumefantrine, Artesunate-Amodiaquine and Artesunate-Amodiaquine-. (2014). Karger. [Link]

Sources

Stability indicating assay for lumefantrine and its degradation products

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Stability Profiling

Welcome to the technical support hub for Lumefantrine analysis. As researchers, we know that Lumefantrine (benflumetol) is a lipophilic, fluorene-based antimalarial often co-formulated with Artemether. Its challenge lies not just in its hydrophobicity (LogP ~8-9), but in its susceptibility to specific degradation pathways that can compromise therapeutic efficacy.

This guide moves beyond standard monographs. It is designed to help you build a Stability Indicating Assay (SIA) that is robust, specific, and capable of separating the Active Pharmaceutical Ingredient (API) from its degradation products (impurities) generated under stress.

Part 1: Method Development & Optimization (FAQs)

Q1: I am seeing severe peak tailing for Lumefantrine. Is my column failing?

Diagnosis: Likely not column failure, but rather secondary silanol interactions . Technical Insight: Lumefantrine contains a tertiary amine and is basic. Residual silanols on the silica backbone of C18 columns ionize at mid-pH, acting as cation exchangers that retain the protonated amine, causing tailing. Solution:

  • pH Control: Lower the mobile phase pH to 2.5 – 3.0 . At this pH, silanols are protonated (neutral) and less likely to interact with the drug.

  • Column Selection: Switch to a "Type B" high-purity silica column with extensive end-capping (e.g., Zorbax Eclipse Plus C18 or Halo RP-Amide).

  • Additives: If using a standard C18, add a silanol blocker like Triethylamine (TEA) (0.1%) to the mobile phase, but ensure your buffer pH is adjusted after addition.

Q2: My retention times are drifting, and resolution between Lumefantrine and Impurity A is inconsistent.

Diagnosis: Temperature fluctuations or Mobile Phase Evaporation . Technical Insight: Lumefantrine is highly hydrophobic. Small changes in the organic modifier percentage (Acetonitrile) or column temperature significantly alter mass transfer kinetics. Solution:

  • Thermostat Control: Lock column temperature at 30°C ± 0.5°C . Ambient temperature is insufficient for this assay.

  • Buffer Capacity: Ensure your phosphate buffer (if used) is at least 10-20 mM. Weak buffers allow local pH shifts within the column.

  • Pre-mixed Mobile Phase: For isocratic runs, pre-mix your organic/aqueous phases to prevent on-line mixing errors, which are common with high-organic methods.

Q3: Which detection wavelength should I use? The USP monograph suggests 265 nm, but I see literature using 335 nm.

Recommendation: Use 265 nm for maximum sensitivity, but 335 nm for specificity.

  • 265 nm: Targets the fluorene ring system's primary absorption. It provides the lowest Limit of Quantitation (LOQ) for trace impurities.

  • 335 nm: Less sensitive but more selective for the conjugated system, potentially reducing baseline noise from non-chromophoric excipients.

  • Strategy: For a stability study, use a Diode Array Detector (DAD) to capture 200–400 nm. This allows you to check Peak Purity (see Part 3) to ensure no degradants are co-eluting with the main peak.

Part 2: Forced Degradation Protocols (Step-by-Step)

To validate the method as "stability-indicating," you must intentionally degrade the sample to prove your method can resolve the breakdown products.

Visual Workflow: Stress Testing Protocol

ForcedDegradation cluster_conditions Stress Conditions Start Lumefantrine API (1 mg/mL Stock) Acid Acid Hydrolysis 0.1N HCl, 60°C, 4-8h Start->Acid Base Base Hydrolysis 0.1N NaOH, 60°C, 2-4h Start->Base Oxidation Oxidation 3% H2O2, RT, 6-24h Start->Oxidation Thermal Thermal 60°C (Dry), 7 Days Start->Thermal Photo Photolytic UV Light (1.2M lux h) Start->Photo Neutral Neutralization (Acid/Base only) Acid->Neutral Base->Neutral Dilution Dilution (Mobile Phase) Oxidation->Dilution Thermal->Dilution Photo->Dilution Neutral->Dilution HPLC HPLC Analysis (DAD Detection) Dilution->HPLC Analysis Mass Balance & Peak Purity Check HPLC->Analysis

Caption: Workflow for conducting forced degradation studies to generate and identify Lumefantrine degradation products.

Detailed Protocol

1. Acid Hydrolysis:

  • Step: Mix 5 mL of Stock Solution with 5 mL of 0.1 N HCl .

  • Condition: Reflux at 60°C for 4–8 hours.

  • Neutralization: Cool, then add exactly 5 mL of 0.1 N NaOH before dilution.

  • Expected Result: Lumefantrine is relatively stable in acid, but prolonged stress may yield Desbutyl lumefantrine .

2. Base Hydrolysis (Critical):

  • Step: Mix 5 mL of Stock Solution with 5 mL of 0.1 N NaOH .

  • Condition: Reflux at 60°C for 2–4 hours.

  • Warning: Lumefantrine degrades faster in alkali. Monitor closely to avoid complete degradation (aim for 10-20% degradation).

3. Oxidative Stress:

  • Step: Mix 5 mL of Stock Solution with 5 mL of 3% Hydrogen Peroxide (H₂O₂) .

  • Condition: Keep at Room Temperature (RT) in the dark for 6–24 hours.

  • Target Degradant: Look for Lumefantrine N-oxide (elutes earlier than API due to increased polarity).

4. Photolytic Stress:

  • Step: Expose solid API (thin layer) and solution (in quartz cells) to UV light (minimum 1.2 million lux hours).

  • Target Degradant: Desbenzylketo derivative (DBK) is a known photo-degradant.

Part 3: Troubleshooting Common Chromatographic Issues

Issue: "Ghost Peaks" appearing in the blank run.
  • Cause: Carryover from the highly lipophilic Lumefantrine sticking to the injector loop or needle seat.

  • Fix:

    • Increase the Needle Wash volume.

    • Use a strong wash solvent: Acetonitrile:Methanol (50:50) or even 100% Acetonitrile.

    • Ensure the gradient (if used) goes to 95% Organic at the end of the run to strip the column.

Issue: Resolution between Lumefantrine and Impurity A is < 1.5.
  • Cause: Impurity A (Related Compound A) is structurally very similar to the parent.

  • Fix:

    • Decrease Flow Rate: Drop from 1.0 mL/min to 0.8 mL/min to increase interaction time.

    • Modify Gradient: If using a gradient, flatten the slope around the elution time (e.g., hold isocratic at 60% B for 5 minutes).

    • Check Column Efficiency: If theoretical plates (N) < 3000, the column may be fouled. Wash with 100% ACN.

Issue: Baseline Drift during Gradient.
  • Cause: Absorption of the mobile phase components (especially if using TFA or certain ion-pairing agents) at low wavelengths.

  • Fix:

    • Use Phosphate Buffer instead of TFA for UV transparency at 265 nm.

    • Ensure the "Reference Wavelength" on the DAD is turned OFF or set correctly (e.g., 360 nm with 100 nm bandwidth) to avoid over-correcting real peaks.

Part 4: Validation Parameters & Data Presentation

When validating your SIA, your data must meet specific acceptance criteria (ICH Q2(R1)).

ParameterAcceptance CriteriaTypical Result for Lumefantrine
Specificity No interference from blank/placebo; Peak Purity > 0.999Degradants resolved (Rs > 1.5)
Linearity (r²) > 0.9990.9995 (Range: 50–150% of target)
Accuracy (Recovery) 98.0% – 102.0%99.2% – 101.5%
Precision (RSD) < 2.0%0.5% – 1.2%
LOD (Limit of Detection) S/N ratio > 3:1~0.05 µg/mL
LOQ (Limit of Quantitation) S/N ratio > 10:1~0.15 µg/mL
Robustness Unaffected by small changes (pH ±0.2, Temp ±2°C)Stable, but pH sensitive

Part 5: Degradation Pathways Visualization

Understanding the chemistry helps predict where peaks will elute.[1]

  • Oxidation adds oxygen, increasing polarity -> Earlier Elution .

  • Hydrolysis cleaves side chains, reducing lipophilicity -> Earlier Elution .

DegradationPathways cluster_products Degradation Products LUM Lumefantrine (API) (Fluorene Derivative) NOX Lumefantrine N-oxide (Oxidative Stress) LUM->NOX + Oxygen (H2O2) DBK Desbenzylketo Derivative (DBK) (Photolytic Stress) LUM->DBK + UV Light IMP_A Impurity A (Synthesis/Degradant) LUM->IMP_A Process Impurity Desbutyl Desbutyl Lumefantrine (Metabolite/Acid Stress) LUM->Desbutyl Dealkylation

Caption: Predicted degradation pathways for Lumefantrine under oxidative, photolytic, and hydrolytic stress.

References

  • Cesar, I. C., et al. (2011). "Stability-indicating HPLC-DAD/UV-ESI/MS impurity profiling of the anti-malarial drug lumefantrine." Malaria Journal. Available at: [Link]

  • International Conference on Harmonisation (ICH). "Q1A(R2): Stability Testing of New Drug Substances and Products." Available at: [Link]

  • Chrom Tech. "What Causes Peak Tailing in HPLC?" (Troubleshooting Guide). Available at: [Link]

Sources

Validation & Comparative

Comparative Analysis: E and Z Isomers of Lumefantrine Dioxiranyl Dimer (Impurity C)

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparative analysis of E and Z isomers of Lumefantrine Dioxiranyl Dimer Content Type: Publish Comparison Guides

Executive Summary

Lumefantrine Dioxiranyl Dimer (chemically identified as Lumefantrine Impurity C , CAS: 1795128-25-4) represents a critical oxidative degradation product in the lifecycle of the antimalarial drug Lumefantrine.[1][2][3][4] Unlike simple breakdown products, this compound is a high-molecular-weight dimer formed via a bioxiranyl (bis-epoxide) bridge, typically generated under oxidative stress or photolytic conditions.[1][2][3][4]

This guide provides a technical comparison of the E (Entgegen) and Z (Zusammen) geometric isomers of this dimer.[2] In the context of Lumefantrine, the Z-isomer is the active pharmaceutical ingredient (API) configuration, while the E-isomer is a related impurity.[2][4] Consequently, the Dioxiranyl Dimer can exist as a mixture of stereoisomers (E,E; Z,Z; or E,Z) depending on the precursor purity and degradation pathway.[2][4] Distinguishing these isomers is vital for accurate impurity profiling (ICH Q3A/B) and stability monitoring.[1][2]

Chemical Identity & Structural Isomerism[1][2][3][4]

The core structural difference between the isomers lies in the geometry of the chlorobenzylidene double bond attached to the fluorene ring.[1][3]

  • Common Backbone: Both isomers share the 2,3'-bis(fluoren-4-yl)-2,2'-bioxiranyl scaffold.[1][2][3][4]

  • Z-Isomer (Dimer): Derived from the therapeutic Z-Lumefantrine.[1][2][3][4] The p-chlorophenyl group is cis to the fluorene bridge (or specific reference group), maintaining the steric profile of the parent drug.[2][4]

  • E-Isomer (Dimer): Derived from the E-Lumefantrine impurity or formed via photo-isomerization.[1][2][4] The p-chlorophenyl group is trans, resulting in a more linear, less sterically hindered planar configuration that alters chromatographic retention.[1][2][4]

Structural Visualization (DOT)

The following diagram illustrates the relationship between the parent drug and the formation of the Dioxiranyl Dimer isomers.

Lumefantrine_Dimer_Isomerism Lume_Z Lumefantrine (Z-Isomer) (Active API) Oxidation Oxidative Stress (Peroxide / Light) Lume_Z->Oxidation Lume_E Lumefantrine (E-Isomer) (Process Impurity) Lume_E->Oxidation Intermediate Epoxide/Radical Intermediate Oxidation->Intermediate Activation Dimer_Z Dioxiranyl Dimer (Z,Z-Form) (Retention: Late Eluting) Intermediate->Dimer_Z Dimerization (Z-Precursor) Dimer_E Dioxiranyl Dimer (E,E / E,Z-Form) (Retention: Distinct Shift) Intermediate->Dimer_E Dimerization (E-Precursor) Dimer_Z->Dimer_E Photo-Isomerization

Caption: Pathway showing the origin of Z and E isomeric forms of the Dioxiranyl Dimer from parent Lumefantrine precursors.

Comparative Performance Analysis

The "performance" of an impurity standard is defined by its Analytical Resolution (ability to be detected and separated) and Physicochemical Stability .[2]

Table 1: Technical Comparison of E and Z Dioxiranyl Dimers[2][4]
FeatureZ-Isomer (Dimer)E-Isomer (Dimer)Causality / Rationale
Origin Degradation of Active API (Z-Lumefantrine).Degradation of Impurity A (E-Lumefantrine) or Photo-isomerization.[1][2][4]Z-form is the thermodynamic product of synthesis; E-form arises from light exposure.[1][2]
Chromatographic Retention (RP-HPLC) High (

)
.[1][2][3][4] Elutes after parent API.
Distinct . Typically elutes slightly earlier or later than Z-dimer depending on column steric selectivity.[1][2][3][4]The E-isomer's planar geometry interacts differently with C18 chains compared to the "bent" Z-isomer.[1][2][3]
UV Absorption (

)
~265 nm, 302 nm, 335 nmSimilar profile, potential hypsochromic shift (blue shift).[2][4]Conjugation length is identical, but steric strain in E-isomer can slightly alter orbital overlap.[1][2]
Solubility Low (Lipophilic).[1][2][3]Low (Lipophilic).[1][2][3]Both are high MW dimers (C44H24Cl6O2, MW ~797 Da).[2][4]
Detection Limit (LOD) High sensitivity required (Low response factor).Comparable to Z-isomer.[1][2][3][4][5][6][7]Dimerization reduces the molar extinction coefficient per unit mass compared to monomer.[1][2][3]

Experimental Protocol: Separation & Identification

To objectively compare these isomers, a Stability-Indicating HPLC Method is required.[1][2][4] The following protocol ensures separation of the parent drug from the dimer and resolution of the dimer's isomeric forms.

Methodology: High-Performance Liquid Chromatography (HPLC-UV/MS)

Rationale: A standard C18 column is used, but gradient elution is strictly necessary.[1][3] Isocratic methods used for Lumefantrine assay will likely fail to elute the dimer (which sticks to the column) or will elute it as a broad, unresolved blob.[2][4]

Step-by-Step Protocol
  • Column Selection:

    • Use a C18 column with high carbon load (e.g., Waters XBridge C18 or Agilent Zorbax SB-C18), 150 x 4.6 mm, 3.5 µm.[2][4]

    • Why: High surface area is needed to resolve the subtle hydrophobic differences between the E and Z dimers.[1]

  • Mobile Phase Preparation:

    • Solvent A: 0.1% Formic Acid in Water (Ion-suppression for MS, pH control for UV).[1][2][4]

    • Solvent B: 0.1% Formic Acid in Acetonitrile (ACN).[1][2][3]

    • Note: Avoid Phosphate buffers if using MS detection.[1][2][3]

  • Gradient Program:

    • Time 0 min: 60% B (Retain polar impurities).[1][2][3]

    • Time 15 min: 95% B (Elute Lumefantrine).[1][2]

    • Time 25 min: 95% B (Hold to elute Dioxiranyl Dimer ).[1][2][3]

    • Time 26 min: 60% B (Re-equilibration).[1][2][3]

  • Detection Settings:

    • UV: 335 nm (Specific to the fluorene chromophore, minimizes solvent noise).[2][4]

    • MS (ESI+): Scan range m/z 500–1000. Look for [M+H]+ = 797.4 .[1][2][3][6]

  • System Suitability (Self-Validation):

    • Inject a mixture of Z-Lumefantrine and the Dioxiranyl Dimer standard.[1][2][3]

    • Requirement: Resolution (

      
      ) between Lumefantrine and Dioxiranyl Dimer > 5.0.[1][2][3]
      
    • Requirement: If the Dimer standard is a mix, observe splitting of the peak at ~20-22 min into E/Z components (often a "shoulder" or partial separation).

Workflow Visualization

Experimental_Workflow Sample Sample Preparation (Oxidative Stress) HPLC HPLC Separation (Gradient C18) Sample->HPLC Inject 10µL Detect Dual Detection HPLC->Detect Analysis UV (335nm) MS (m/z 797) Detect->Analysis:f0 Quantification Detect->Analysis:f1 Identification Result Isomer Profiling (E vs Z Ratio) Analysis->Result

Caption: Analytical workflow for the separation and identification of Lumefantrine Dioxiranyl Dimer isomers.

Mechanistic Insight: Why Dioxiranyl?

The term "Dioxiranyl" refers to the linker.[1][3] In organic synthesis, dioxiranes (three-membered rings with two oxygens) are powerful oxidants.[1][2][3][4] However, in this impurity structure, the name implies a bioxiranyl unit—essentially two epoxide rings linked together or a fused dioxa-cycle.[1][2][4]

  • Formation Pathway: This dimer is not a simple condensation.[1][2][3] It likely proceeds via the oxidative coupling of the vinyl side chains of two Lumefantrine molecules.[1]

  • Significance of E/Z: The geometry of the starting material dictates the steric feasibility of this dimerization.[1][3] The Z-isomer of Lumefantrine, being "bent," exposes the vinyl group differently than the linear E-isomer, affecting the rate of dimer formation.[2][4]

    • Insight: High levels of E-Dimer in a sample suggest not just oxidation, but prior photo-degradation of the API (converting Z-Lume to E-Lume) followed by oxidation.[1][2][3][4]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 172866226, Lumefantrine Impurity C. Retrieved from [Link]

  • Pharmaffiliates (2024). Lumefantrine Dioxiranyl Dimer (E/Z-Mixture) Reference Standard Data. Retrieved from [Link][1][2][4][8][9]

  • World Health Organization (2019). The International Pharmacopoeia: Lumefantrine Monograph - Impurity Profiling. Retrieved from [Link][1][2][4][9]

  • Mylan Laboratories (2016). Synthesis and characterization of Novel Related Substances of Lumefantrine. Der Pharma Chemica.[1][2] Retrieved from [Link]

Sources

Comparative Efficacy of Artemether-Lumefantrine (AL) vs. Alternative ACTs: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanism of Action

Artemether-Lumefantrine (AL) remains the gold standard first-line Artemisinin-based Combination Therapy (ACT) in over 50 countries. Its efficacy relies on a synergistic "Catch and Hold" mechanism:

  • Artemether (The Catch): A short-acting artemisinin derivative (

    
     hours) that rapidly reduces total parasite biomass by approximately 
    
    
    
    -fold per asexual cycle. It is bioactivated by heme iron within the parasite food vacuole, generating free radicals that alkylate parasitic proteins.
  • Lumefantrine (The Hold): A long-acting aryl-amino alcohol (

    
     days) that eliminates residual parasites to prevent recrudescence. It inhibits the polymerization of toxic heme into hemozoin.[1]
    
Molecular Pathway Visualization

The following diagram illustrates the synergistic pharmacodynamics and the specific molecular targets involved.

MOA_Pathway Artemether Artemether (Fast Acting) Bioactivation Endoperoxide Bridge Cleavage Artemether->Bioactivation Activated by Fe2+ Lumefantrine Lumefantrine (Long Acting) Hemozoin Hemozoin (Non-toxic Crystal) Lumefantrine->Hemozoin Inhibits Heme Hemoglobin Degradation FreeHeme Free Heme (Fe2+) Heme->FreeHeme Proteolysis FreeHeme->Bioactivation FreeHeme->Hemozoin Polymerization Death Parasite Death FreeHeme->Death Toxic Accumulation Alkylation Protein/Lipid Alkylation Bioactivation->Alkylation ROS Generation Alkylation->Death Membrane Damage

Figure 1: Synergistic Mechanism of Action. Artemether exploits heme for activation, while Lumefantrine inhibits heme detoxification.

Comparative Efficacy Analysis

The choice between AL and other ACTs—specifically Dihydroartemisinin-Piperaquine (DHA-PPQ) and Artesunate-Amodiaquine (AS-AQ) —is often dictated by local resistance patterns (pfmdr1 status) and the need for post-treatment prophylaxis.

AL vs. Dihydroartemisinin-Piperaquine (DHA-PPQ)

The Pharmacokinetic Mismatch: While both drugs demonstrate high PCR-corrected cure rates (>95%), they differ significantly in reinfection prevention .

  • Lumefantrine: Elimination half-life of 3–6 days. Sub-therapeutic levels are reached quickly, leaving patients vulnerable to new infections within the 28-day follow-up window.

  • Piperaquine: Elimination half-life of 20–30 days. This extended tail provides a "chemoprophylactic shield," significantly reducing new infections (reinfection) for up to 42–63 days.

Experimental Insight: In high-transmission settings, DHA-PPQ often shows superior PCR-unadjusted efficacy because it suppresses reinfection. However, this long tail exerts greater selection pressure for resistance if new infections occur during the elimination phase.

AL vs. Artesunate-Amodiaquine (AS-AQ)

The Genetic Seesaw: Efficacy is heavily influenced by polymorphisms in the Plasmodium falciparum multidrug resistance gene 1 (pfmdr1).[2]

  • AL Selection: Selects for the N86 (wild type), 184F , and D1246 alleles.

  • AS-AQ Selection: Selects for the 86Y and 1246Y mutants.[3]

  • Implication: In regions where AS-AQ has been heavily used (selecting for 86Y), AL often displays hyper-efficacy as the parasite population is "primed" for susceptibility to Lumefantrine. Conversely, heavy AL use can shift the population toward N86, potentially restoring sensitivity to Amodiaquine.

Quantitative Efficacy Data (Synthesized)

The table below summarizes meta-analysis data comparing these regimens in uncomplicated P. falciparum malaria.

ParameterArtemether-Lumefantrine (AL)Dihydroartemisinin-Piperaquine (DHA-PPQ)Artesunate-Amodiaquine (AS-AQ)
D28 PCR-Corrected Cure Rate 96.0% – 98.5%97.0% – 99.5%95.0% – 98.0%
D28 PCR-Unadjusted Cure Rate 75.0% – 85.0%90.0% – 95.0% (Superior)80.0% – 90.0%
Reinfection Risk (Day 28) High (due to short t1/2)Low (due to long t1/2)Moderate
Partner Drug Half-Life 3–6 Days20–30 Days9–18 Days (DEAQ metabolite)
Key Resistance Marker pfmdr1 N86, 184FPlasmepsin 2/3 copy numberpfmdr1 86Y, pfcrt 76T

Experimental Protocols: Therapeutic Efficacy Studies (TES)

To validate these efficacy claims, researchers must follow the WHO Standard Protocol for Therapeutic Efficacy Studies .[4] This protocol is designed to distinguish between Recrudescence (treatment failure) and Reinfection (new infection).[5]

The "Self-Validating" Workflow

The integrity of a TES relies on PCR Correction . Without genotyping paired blood samples (Day 0 vs. Day of Failure), efficacy data in high-transmission zones is meaningless.

Step-by-Step Protocol:

  • Screening & Enrollment (Day 0):

    • Inclusion: Monoinfection P. falciparum, parasitemia 250–100,000/µL, fever history.

    • Critical Step: Collect filter paper blood spot (D0) for later genotyping.

  • Treatment Phase (Day 0–2):

    • Directly Observed Therapy (DOT) is mandatory to exclude non-adherence as a cause of failure.

    • Fat intake required for AL absorption (lumefantrine is lipophilic).[6]

  • Follow-up (Day 3–28/42):

    • Clinical and parasitological assessment on D3, D7, D14, D21, D28 (and D35, D42 for DHA-PPQ).[7]

    • Failure Trigger: If parasitemia returns, collect a second blood spot (Dx).

  • Genotyping (PCR Correction):

    • Compare D0 and Dx samples using markers msp1, msp2, and glurp.

    • Match: Recrudescence (Drug Failure).

    • Mismatch: Reinfection (New Bite - NOT Drug Failure).

Clinical Trial Workflow Visualization

This diagram outlines the logical flow of a standard efficacy trial, emphasizing the critical decision nodes for PCR correction.

TES_Protocol Start Screening & Enrollment (Day 0) Treatment Supervised Treatment (Days 0, 1, 2) Start->Treatment FollowUp Follow-up Period (Days 3-28/42) Treatment->FollowUp Recurrence Parasitemia Recurrence? FollowUp->Recurrence Clearance Clearance (ACPR) Recurrence->Clearance No Genotyping PCR Genotyping (msp1, msp2, glurp) Recurrence->Genotyping Yes Outcome Outcome Classification Genotyping->Outcome Failure Treatment Failure (Recrudescence) Outcome->Failure Genotype Match NewInf New Infection (Reinfection) Outcome->NewInf Genotype Mismatch

Figure 2: WHO Therapeutic Efficacy Study (TES) Decision Workflow.

Pharmacokinetics & Resistance Implications

The efficacy of AL is tightly coupled to the pharmacokinetics of Lumefantrine.[6] Because Artemether is cleared within hours, the "tail" of the treatment relies entirely on Lumefantrine.

  • Absorption: Lumefantrine bioavailability increases up to 16-fold with a fatty meal. Protocol Note: In trials, administer AL with milk or oil to ensure valid PK exposure.

  • The "Window of Selection": As Lumefantrine levels drop below the MIC (Minimum Inhibitory Concentration) but remain detectable (the "sub-therapeutic tail"), parasites with reduced sensitivity (e.g., pfmdr1 N86 wildtype) have a survival advantage. This window is shorter for AL than for DHA-PPQ, theoretically exerting less selection pressure over time, but the pressure is more intense during the short window.

Comparative Pharmacokinetics Visualization

The graph below conceptually compares the elimination phases of Lumefantrine vs. Piperaquine, highlighting the risk zones for reinfection and resistance selection.

PK_Comparison T0 Treatment End (Day 3) Protect Protective Concentration T0->Protect Both Drugs High T_Lume Lumefantrine Elimination (Day 7-14) Window Selection Window (Sub-therapeutic) T_Lume->Window AL Risk Zone T_Pip Piperaquine Elimination (Day 21-35) T_Pip->Window PPQ Risk Zone (Longer Duration) Protect->T_Lume AL drops fast Protect->T_Pip DHA-PPQ persists Clear Drug Cleared (Susceptible) Window->Clear AL Cleared

Figure 3: Pharmacokinetic "Tail" Comparison. Note the extended selection window for Piperaquine.

References

  • World Health Organization. (2024). Guidelines for the treatment of malaria. Retrieved from [Link]

  • Venkatesan, M., et al. (2014). Polymorphisms in Plasmodium falciparum chloroquine resistance transporter and multidrug resistance 1 genes: parasite risk factors for artemether-lumefantrine failure. American Journal of Tropical Medicine and Hygiene. Retrieved from [Link]

  • Zwang, J., et al. (2009). Artemether-lumefantrine for the treatment of uncomplicated Plasmodium falciparum malaria: a systematic review and meta-analysis. Malaria Journal. Retrieved from [Link]

  • World Health Organization. (2009). Methods for surveillance of antimalarial drug efficacy. Retrieved from [Link]

  • Bretscher, M. T., et al. (2020). The duration of post-treatment prophylaxis by antimalarial drugs. Malaria Journal. Retrieved from [Link]

Sources

Pharmacokinetic Comparison: Lumefantrine vs. Desbutyl-Lumefantrine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a technical analysis comparing Lumefantrine (LUM) , a cornerstone aryl-aminoalcohol antimalarial, with its primary active metabolite, Desbutyl-lumefantrine (DBL) . While Lumefantrine is responsible for the bulk of drug exposure (AUC), DBL exhibits significantly higher intrinsic potency against Plasmodium falciparum. Understanding the distinct pharmacokinetic (PK) and pharmacodynamic (PD) profiles of these two compounds is critical for optimizing dosage regimens, particularly in special populations (e.g., pregnancy, pediatrics) where metabolic clearance varies.

Metabolic Pathway & Mechanism

Lumefantrine is extensively metabolized in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[1] The N-dealkylation of lumefantrine removes a butyl group to form desbutyl-lumefantrine (DBL).

Key Mechanistic Insights
  • Enzymatic Driver: CYP3A4 is the sole major catalyst. Consequently, strong CYP3A4 inhibitors (e.g., ketoconazole) or inducers (e.g., rifampin) significantly alter the LUM/DBL ratio.

  • Chirality: Lumefantrine is administered as a racemate.[1] Both enantiomers are metabolized to DBL, though stereoselective pharmacokinetics have been observed.

  • Activity: Unlike many phase I metabolites which are detoxification products, DBL is pharmacologically active and contributes to the clearance of residual parasites, preventing recrudescence.

Diagram 1: Hepatic Biotransformation Pathway

MetabolicPathway LUM Lumefantrine (Parent) CYP CYP3A4 (Microsomal) LUM->CYP Liver Uptake ELIM Biliary Elimination LUM->ELIM Unchanged (~10%) DBL Desbutyl-lumefantrine (Active Metabolite) CYP->DBL N-dealkylation GLUC Glucuronides (Inactive) DBL->GLUC Phase II GLUC->ELIM Excretion

Figure 1: Hepatic biotransformation of Lumefantrine to Desbutyl-lumefantrine mediated by CYP3A4.

Comparative Pharmacokinetic Profile

The following data synthesizes clinical PK studies and in vitro potency assays. Note the "flip-flop" kinetics of DBL, where its elimination is formation-rate limited.

Table 1: Physicochemical and PK Parameters[2]
ParameterLumefantrine (Parent)Desbutyl-lumefantrine (Metabolite)Comparative Insight
Molecular Weight 528.9 g/mol 472.8 g/mol Loss of butyl chain (-56 Da).

6–8 hours24–48 hoursDBL formation is slow; peak occurs much later than parent.
Half-life (

)
3–4 days4–6 daysDBL persists longer, providing a "tail" of protection.
Protein Binding 99.7%>99.9%Both are highly bound to HDL/LDL; low free fraction.
Exposure (

)
Reference (100%)~0.8% – 2.0% of ParentParent drug dominates systemic exposure.
Elimination Biliary/FecalBiliary/FecalNegligible renal clearance for both.
Table 2: Pharmacodynamic Potency (In Vitro against P. falciparum)
StrainLumefantrine

(nM)
DBL

(nM)
Potency Ratio (Parent : DBL)
3D7 (CQ-Sensitive) 65.29.01 : 7.2
W2mef (CQ-Resistant) 55.59.51 : 5.8

Critical Analysis: Although DBL represents <2% of the circulating drug mass, its 5-8x greater potency means it contributes disproportionately to the total antimalarial activity, particularly in the terminal elimination phase when parent drug levels fall.

Bioanalytical Methodology (LC-MS/MS)

To accurately compare these compounds, a validated LC-MS/MS method is required.[2][3][4] Due to the high lipophilicity (


 for LUM), preventing carryover and ensuring recovery during extraction are the primary challenges.
Protocol: Simultaneous Quantification

Objective: Quantify LUM and DBL in human plasma (Lower Limit of Quantification: 20 ng/mL for LUM, 2 ng/mL for DBL).

Reagents & Equipment[4]
  • Internal Standard (IS): Lumefantrine-d9 or Halofantrine.

  • Column: C18 (e.g., Hypersil Gold or Waters XBridge),

    
     mm, 3–5 
    
    
    
    m.
  • Mobile Phase A: 0.1% Formic Acid in Water.[4]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Step-by-Step Workflow
  • Sample Prep (Protein Precipitation):

    • Aliquot

      
       plasma into a 1.5 mL tube.
      
    • Add

      
       cold Acetonitrile containing IS.
      
    • Vortex vigorously for 60 seconds (Critical for releasing protein-bound drug).

    • Centrifuge at

      
       for 10 minutes at 4°C.
      
  • Supernatant Transfer:

    • Transfer

      
       of supernatant to an autosampler vial.
      
    • Note: Avoid solid phase extraction (SPE) unless necessary, as LUM sticks to cartridge walls.

  • LC Gradient:

    • Start at 40% B. Ramp to 95% B over 2 minutes. Hold for 2 minutes.

    • Total run time: ~5.0 minutes.[5]

  • MS/MS Detection (ESI+):

    • Lumefantrine: MRM

      
       (Loss of 
      
      
      
      ).
    • Desbutyl-lumefantrine: MRM

      
      .[4]
      
    • Source Temp: 400°C (High temp required for efficient ionization of these lipophiles).

Diagram 2: Bioanalytical Workflow

Bioanalysis cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Plasma Sample (100 µL) PPT Protein Precipitation (ACN + IS) Sample->PPT Spin Centrifugation (14k g, 10 min) PPT->Spin LC HPLC Separation (C18 Column) Spin->LC Supernatant Injection MS MS/MS Detection (MRM Mode) LC->MS Elution Data Quantification (LUM & DBL) MS->Data

Figure 2: High-throughput LC-MS/MS workflow for simultaneous quantification of parent and metabolite.

Experimental Validation: In Vitro Metabolic Stability

To verify the conversion rate of LUM to DBL in a drug discovery setting, the following microsomal stability assay is the standard.

Protocol: Microsomal Incubation
  • Preparation: Prepare Human Liver Microsomes (HLM) at 0.5 mg/mL in phosphate buffer (pH 7.4).

  • Pre-incubation: Spike Lumefantrine (

    
     final) and pre-incubate at 37°C for 5 minutes.
    
  • Initiation: Add NADPH-generating system (1 mM NADPH final) to start the reaction.

  • Sampling: Remove aliquots at

    
     minutes.
    
  • Quenching: Immediately dispense into ice-cold acetonitrile (containing IS) to stop CYP3A4 activity.

  • Analysis: Analyze via the LC-MS/MS method described in Section 3.

  • Calculation: Plot

    
     vs. time to determine intrinsic clearance (
    
    
    
    ). Monitor DBL peak area appearance to confirm metabolite formation.

References

  • White, N. J., et al. (1999). Clinical pharmacokinetics and pharmacodynamics of artemether-lumefantrine. Clinical Pharmacokinetics. Link

  • Hodel, Y. M., et al. (2009). A sensitive LC-MS/MS method for the simultaneous quantification of artemether, dihydroartemisinin, lumefantrine and desbutyl-lumefantrine in human plasma.[6] Journal of Chromatography B. Link

  • Wong, R. P., et al. (2011). Desbutyl-lumefantrine is a metabolite of lumefantrine with potent in vitro antimalarial activity that may influence artemether-lumefantrine treatment outcome.[2][3][7][8][9][10][11] Antimicrobial Agents and Chemotherapy. Link

  • Tarning, J., et al. (2013). Population pharmacokinetics of artemether, lumefantrine, and their respective metabolites in Papua New Guinean children with uncomplicated malaria. Antimicrobial Agents and Chemotherapy.[11] Link

  • Novartis Pharmaceuticals. (2019). Coartem (artemether/lumefantrine) Prescribing Information.[5][10][12] Link

Sources

A Senior Application Scientist's Guide to the Comparative Stability of Lumefantrine Formulations

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Lumefantrine, a highly lipophilic and poorly water-soluble antimalarial agent, is a critical component of artemisinin-based combination therapies (ACTs), the frontline treatment for uncomplicated Plasmodium falciparum malaria.[1][2] Its efficacy is intrinsically linked to its bioavailability, which in turn is heavily influenced by the physicochemical stability of its pharmaceutical formulation. This guide provides a comprehensive comparison of the stability of different lumefantrine formulations, offering researchers, scientists, and drug development professionals a technical overview supported by experimental data and protocols. We will delve into the rationale behind formulation choices and the methodologies used to assess their stability, grounded in authoritative guidelines from the International Council for Harmonisation (ICH) and pharmacopoeias.

The Imperative of Stability in Lumefantrine Formulations

The chemical and physical stability of a drug product is paramount to its safety and efficacy. For lumefantrine, which is often deployed in regions with high heat and humidity (ICH Climatic Zones III and IV), a robust formulation is essential to prevent degradation and ensure consistent drug delivery.[3] Instability can manifest as the degradation of the active pharmaceutical ingredient (API), leading to sub-therapeutic dosing and the potential for drug resistance, or as changes in the physical properties of the dosage form, which can alter drug release and absorption.

This guide will focus on a comparative analysis of two major formulation strategies employed to enhance the solubility and bioavailability of lumefantrine:

  • Amorphous Solid Dispersions (ASDs): These formulations involve the dispersion of amorphous lumefantrine in a polymer matrix. The amorphous form exhibits higher apparent solubility and dissolution rates compared to the crystalline form. However, it is thermodynamically unstable and prone to recrystallization.[4][5][6]

  • Lipid-Based Formulations (e.g., Self-Nanoemulsifying Drug Delivery Systems - SNEDDS): These systems are designed to improve the absorption of lipophilic drugs by presenting the drug in a solubilized state in the gastrointestinal tract.[7][8]

We will also consider conventional tablet formulations as a baseline for comparison.

Comparative Stability Analysis: Key Performance Indicators

The stability of different lumefantrine formulations is assessed through a series of rigorous tests designed to simulate the effects of environmental factors over time. The primary performance indicators include:

  • Assay of Lumefantrine: Quantifies the amount of active drug remaining in the formulation.

  • Degradation Products: Identifies and quantifies impurities that form as a result of chemical degradation.

  • Dissolution: Measures the rate and extent of drug release from the dosage form, which is a critical surrogate for bioavailability.

  • Physical Appearance: Monitors for changes in color, odor, and morphology of the dosage form.

Section 1: Amorphous Solid Dispersions (ASDs) - A Balancing Act Between Solubility and Stability

ASDs are a promising approach for enhancing the oral bioavailability of poorly soluble drugs like lumefantrine. The choice of polymer is critical as it not only stabilizes the amorphous drug against recrystallization but also influences the drug release profile.[4][5][6][9]

The Role of the Polymer: Expertise in Formulation

The selection of a polymer for an ASD is a strategic decision based on several factors:

  • Drug-Polymer Miscibility: For the polymer to effectively stabilize the amorphous drug, they must be miscible. This is often predicted by assessing their respective solubility parameters.

  • Glass Transition Temperature (Tg): A higher Tg of the drug-polymer mixture generally correlates with better physical stability, as it reduces molecular mobility and thus the tendency for recrystallization.[6]

  • Drug-Polymer Interactions: Specific interactions, such as hydrogen bonding between the drug and the polymer, can significantly inhibit crystallization.[5]

Comparative Stability of Lumefantrine ASDs with Different Polymers

Studies have shown a marked difference in the stability of lumefantrine ASDs depending on the polymer used. Enteric polymers, which are insoluble at low pH, have demonstrated superior performance in preventing recrystallization under stress conditions compared to neutral polymers.[9]

FormulationPolymer TypeStress ConditionObservationImplication
Lumefantrine-PVPVA ASD Neutral40°C / 75% RHRapid drug crystallizationPoor physical stability despite fast initial drug release.[9]
Lumefantrine-HPMCAS ASD Enteric40°C / 75% RHGreater resistance to crystallizationImproved physical stability, but potentially slower drug release.[9]
Lumefantrine-HPMCP ASD Enteric40°C / 75% RHHigh resistance to crystallizationExcellent physical stability.[9]
Lumefantrine-CAP ASD Enteric40°C / 75% RHHigh resistance to crystallizationExcellent physical stability, but may have slower drug release.[9]
Lumefantrine-Eudragit L 100 ASD Enteric40°C / 75% RHHigh resistance to crystallizationExcellent physical stability, but may have slower drug release.[9]

HPMCAS: Hypromellose Acetate Succinate, HPMCP: Hypromellose Phthalate, CAP: Cellulose Acetate Phthalate, PVPVA: Polyvinylpyrrolidone-vinyl acetate copolymer.

The enhanced stability of lumefantrine ASDs with enteric polymers can be attributed to more favorable drug-polymer interactions and potentially higher Tg values of the dispersions.

Section 2: Forced Degradation Studies - Probing the Inherent Stability of Lumefantrine

Forced degradation, or stress testing, is a critical component of stability studies as mandated by the ICH Q1A(R2) guideline.[10][11] These studies are designed to identify the likely degradation products and pathways, and to demonstrate the specificity of the analytical methods used.[12][13]

Experimental Rationale: A Self-Validating System

By subjecting the drug to conditions more severe than accelerated testing, we can rapidly assess its inherent stability. The ability of the analytical method to separate and quantify the intact drug from its degradation products validates the method as "stability-indicating."

Protocol for Forced Degradation of Lumefantrine Formulations

This protocol is a representative example for subjecting lumefantrine formulations to various stress conditions.

1. Preparation of Samples:

  • Prepare stock solutions of the lumefantrine formulation in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Reflux for a specified period (e.g., 8 hours at 60°C). Neutralize the solution before analysis.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Reflux for a specified period (e.g., 5 days at room temperature). Neutralize the solution before analysis.[12] Lumefantrine shows significant degradation under alkaline conditions.[13]

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature for a specified period (e.g., 10 days).[12] Lumefantrine is known to be susceptible to oxidation.[13]

  • Thermal Degradation: Expose the solid formulation to dry heat (e.g., 60°C) for a specified period (e.g., 10 days).[3][12]

  • Photolytic Degradation: Expose the solid formulation to UV light (e.g., 265 nm) in a photostability chamber for a specified period.[10][12]

3. Analysis:

  • Analyze the stressed samples using a validated stability-indicating HPLC method (see Section 4 for a detailed protocol).

Observed Degradation Profile of Lumefantrine

Forced degradation studies on artemether-lumefantrine tablets have identified several degradation products. Under thermal stress (60°C), degradation products such as the desbutylketo derivative of lumefantrine and lumefantrine-N-oxide have been observed using LC-MS.[3]

G cluster_stress Stress Conditions (ICH Q1A) cluster_formulation Lumefantrine Formulation cluster_degradation Degradation Products Acid Hydrolysis Acid Hydrolysis Lumefantrine Lumefantrine Acid Hydrolysis->Lumefantrine Base Hydrolysis Base Hydrolysis Base Hydrolysis->Lumefantrine Oxidation (H2O2) Oxidation (H2O2) Oxidation (H2O2)->Lumefantrine Thermal (Heat) Thermal (Heat) Thermal (Heat)->Lumefantrine Photolytic (Light) Photolytic (Light) Photolytic (Light)->Lumefantrine Desbutylketo derivative Desbutylketo derivative Lumefantrine->Desbutylketo derivative Thermal/Oxidative Stress Lumefantrine-N-oxide Lumefantrine-N-oxide Lumefantrine->Lumefantrine-N-oxide Thermal/Oxidative Stress Other Impurities Other Impurities Lumefantrine->Other Impurities Hydrolytic/Photolytic Stress G cluster_workflow Stability Testing Workflow Start Start Place Formulations on Stability Place Formulations on Stability Start->Place Formulations on Stability Pull Samples at Timepoints Pull Samples at Timepoints Place Formulations on Stability->Pull Samples at Timepoints Perform Physical Inspection Perform Physical Inspection Pull Samples at Timepoints->Perform Physical Inspection Conduct Dissolution Testing Conduct Dissolution Testing Pull Samples at Timepoints->Conduct Dissolution Testing Assay by HPLC Assay by HPLC Pull Samples at Timepoints->Assay by HPLC Analyze Data Analyze Data Perform Physical Inspection->Analyze Data Conduct Dissolution Testing->Analyze Data Assay by HPLC->Analyze Data End End Analyze Data->End

Sources

Safety Operating Guide

Lumefantrine Dioxiranyl Dimer(E/Z-Mixture) proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Safety & Immediate Action Card

Status: CRITICAL / HIGH POTENCY Primary Hazard: Suspected Genotoxin / Reproductive Toxin (H360D, H372) Disposal Method: High-Temperature Incineration (RCRA Hazardous Waste)[1][][3][4]

Scenario Immediate Action Protocol
Spill (Solid) Do NOT sweep. Dampen with PEG-400 or water (mist) to suppress dust.[1][][3][4] Wipe with chemically resistant pads.[1][3]
Spill (Liquid) Absorb with inert material (Vermiculite/Sand).[1][3][4] Do NOT use combustible materials (sawdust/paper).[1][3][4]
Skin Contact Wash immediately with soap and water for 15+ minutes.[1][3][4] Do NOT use alcohol (enhances absorption).[1][3][4]
Eye Contact Flush with saline/water for 15 minutes.[1][3][4][5] Seek immediate ophthalmological evaluation.

Part 2: Chemical Characterization & Hazard Identification

Substance Identity:

  • Name: Lumefantrine Dioxiranyl Dimer (E/Z-Mixture)

  • Chemical Context: A complex impurity/degradation product of Lumefantrine.[1] The term "Dioxiranyl" implies the presence of a cyclic peroxide (dioxirane) or bis-oxirane (epoxide) moiety.[1][][3][4]

  • Physical State: Typically a Yellow Solid.[1][3][4][6]

Risk Profile: As a structural analog and degradation product of Lumefantrine, this dimer must be treated with heightened caution compared to the parent API.[1][3]

  • Genotoxicity (Suspected): The "dioxiranyl" or "oxiranyl" nomenclature indicates strained ring systems (epoxides/peroxides) which are classic alkylating agents.[1][3][4] These can bind to DNA, posing a mutagenic risk.[1][3]

  • Reproductive Toxicity: Lumefantrine is classified as Repr.[1][3][4][7] 1B (H360D).[1][3][4][7] Impurities often retain or amplify this pharmacophore.[1][3][4]

  • Reactivity: Potential for oxidative instability.[1][3][4] Incompatible with strong reducing agents and Lewis acids.[1][3][4]

Expert Insight: Do not treat this merely as "chemical waste." Treat it as a Cytotoxic/Genotoxic Agent .[1][3][4] The dimer structure often increases lipophilicity, potentially enhancing dermal absorption compared to the monomer.[1][3]

Part 3: Personal Protective Equipment (PPE) & Engineering Controls

Engineering Controls:

  • Primary: Class II Biological Safety Cabinet (BSC) or Powder Containment Hood (HEPA filtered).[1][3][4]

  • Secondary: Negative pressure laboratory environment.[1][3][4]

PPE Selection Matrix:

Component Specification Rationale
Respiratory N95 (minimum) ; P100 or PAPR recommended for spills >10mg.[1][][3][4]Prevents inhalation of aerosolized particulates during weighing/transfer.[1][3][4]
Hand Protection Double Gloving: Nitrile (Inner) + Nitrile/Neoprene (Outer).[1][3][4]"Dioxiranyl" moieties can permeate standard latex.[1][3][4] Double layer provides breakthrough indication.[1][3][4]
Eye Protection Chemical Safety Goggles.[1][3][4]Standard safety glasses are insufficient for potential aerosol exposure.[1][3][4]
Body Protection Tyvek® Lab Coat or disposable gown with elastic cuffs.[1][3][4]Prevents fomite transfer to street clothes.[1][3][4]

Part 4: Step-by-Step Disposal Protocols

Workflow Logic: The Zero-Emission Pathway

The following diagram illustrates the decision matrix for disposing of Lumefantrine Dioxiranyl Dimer.

DisposalWorkflow Start Waste Generation (Lumefantrine Dioxiranyl Dimer) StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste (Powder, Contaminated Wipes) StateCheck->SolidWaste LiquidWaste Liquid Waste (HPLC Effluent, Mother Liquor) StateCheck->LiquidWaste SolidPkg Double Bag in LDPE/High-Density Poly bags SolidWaste->SolidPkg LiquidSeg Segregate: Halogenated vs Non-Halogenated (Do NOT mix with Oxidizers) LiquidWaste->LiquidSeg Labeling Label: 'Hazardous Waste - Toxic/Genotoxic' List contents explicitly SolidPkg->Labeling LiquidSeg->Labeling FinalDisp High-Temperature Incineration (>1000°C) Labeling->FinalDisp

Caption: Operational workflow for the segregation and packaging of Lumefantrine Dioxiranyl Dimer waste streams.

Protocol A: Solid Waste Disposal (Powder & Contaminated Consumables)

Applicable to: Expired reference standards, weighing boats, contaminated gloves, and spill cleanup debris.[1][][3]

  • Containment: Place waste directly into a transparent polyethylene bag (minimum 4 mil thickness) .

  • Wetting (Dust Control): If the powder is loose, mist lightly with water or PEG-400 to prevent aerosolization during bag closure.[1][][3][4]

  • Secondary Containment: Seal the first bag and place it inside a rigid, wide-mouth High-Density Polyethylene (HDPE) container (UN Rating 1H2).

  • Labeling: Affix a hazardous waste label.

    • Text: "Hazardous Waste - Toxic Solid, Organic."[1][][3][4]

    • Constituents: "Lumefantrine Dioxiranyl Dimer (Trace), Cellulose (Wipes)."[1][][3]

    • Hazard Codes: Toxic, Irritant.[1][3][8]

Protocol B: Liquid Waste Disposal (Solutions)

Applicable to: HPLC waste, stock solutions.[1][][3]

  • Solvent Compatibility: Ensure the carrier solvent is compatible with the waste drum (e.g., HDPE or Stainless Steel).[1][3]

  • Segregation:

    • Do NOT mix with strong acids (risk of exothermic ring-opening).[][3][4]

    • Do NOT mix with oxidizers (peroxides/nitrates).[1][3][4]

  • Container: Use a dedicated "Cytotoxic/Genotoxic" waste stream container if available.[1][3][4] If not, use the "Halogenated Solvent" stream (due to the Chlorine atoms in the Lumefantrine backbone).[1][3]

  • Deactivation (Optional but Recommended for High Concentrations):

    • Note: Only perform if validated by your EHS department.[1][3]

    • Treat solution with 10% Sodium Bisulfite (aqueous) to reduce potential peroxide/dioxirane character, followed by pH neutralization.[1][3] If unvalidated, skip directly to incineration.

Part 5: Regulatory Compliance & Documentation

US EPA (RCRA) Classification:

  • While not explicitly P-listed or U-listed by specific CAS, this compound falls under "Characteristic Waste" due to toxicity.[1][][3]

  • Recommended Code: D001 (Ignitable - if in organic solvent) or simply regulated as Non-RCRA Regulated Hazardous Waste (if solid), but best practice is to manage as RCRA Hazardous due to genotoxicity potential.[1][][3][4]

European Waste Catalogue (EWC):

  • Code: 18 01 08* (Cytotoxic and cytostatic medicines).[1][4]

Transport (DOT/IATA):

  • Proper Shipping Name: Toxic solid, organic, n.o.s. (Lumefantrine Dioxiranyl Dimer).[3][4][9]

  • UN Number: UN 2811 (Typical for toxic organic solids).[1][3][4]

  • Packing Group: III (Minor danger) or II (Medium danger) depending on

    
     data.[1][][3][4] Default to II for safety.
    

References

  • European Directorate for the Quality of Medicines & HealthCare (EDQM). (2023).[1][3][4][7] Safety Data Sheet: Lumefantrine. Council of Europe.[3] [Link]

  • National Center for Biotechnology Information. (2023).[1][3][4] PubChem Compound Summary for CID 6437380, Lumefantrine. [Link][1][][3]

  • Occupational Safety and Health Administration (OSHA). (2016).[1][3][4] Controlling Occupational Exposure to Hazardous Drugs. [Link][1][][3]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Lumefantrine Dioxiranyl Dimer (E/Z-Mixture)

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Understanding the Hazard

Lumefantrine Dioxiranyl Dimer (E/Z-Mixture) is a specialized, potent compound requiring the utmost care in handling. As a derivative of an active pharmaceutical ingredient (API), Lumefantrine, it carries inherent biological activity and associated toxicological risks, including potential harm to the unborn child and organ damage through prolonged exposure.[1] The introduction of a dioxiranyl dimer moiety elevates the hazard profile significantly. Dioxiranes are a class of highly reactive cyclic peroxides, known for their powerful oxidizing capabilities and potential instability.[2][3]

This guide provides a comprehensive framework for personal protective equipment (PPE) and associated handling protocols. It is designed for trained researchers, scientists, and drug development professionals. Adherence to these protocols is not merely a matter of compliance but a critical component of a robust safety culture. Every step is designed to protect you, your colleagues, and your work environment from the compound's dual threat: potent biological activity and high chemical reactivity.

Hazard Assessment and Engineering Controls: The First Line of Defense

Before any PPE is selected, the primary methods of exposure control must be in place. PPE is the last line of defense. For a compound with this hazard profile, open bench work is strictly prohibited.[4]

2.1. Primary Engineering Controls The choice of primary containment is dictated by the scale and nature of the operation.

  • For milligram-scale solid handling (e.g., weighing, preparing stock solutions): A certified powder-containment balance enclosure or a glovebox is mandatory. These systems are designed to operate under negative pressure, ensuring any airborne particles are captured by high-efficiency particulate air (HEPA) filters.[4]

  • For solution-based work and reactions: A certified chemical fume hood is the minimum requirement.[2][5] The fume hood sash should be kept as low as possible. For reactions with the potential for energetic decomposition, a blast shield should also be used.

2.2. Secondary Engineering Controls The laboratory itself should be designed for handling potent compounds.

  • Ventilation: The lab must have a dedicated, non-recirculating ventilation system.

  • Access Control: Access to the laboratory where the compound is handled should be restricted to authorized personnel.[6]

  • Emergency Equipment: A safety shower, eyewash station, and spill kit specifically designed for reactive and potent compounds must be immediately accessible.

G

Personal Protective Equipment (PPE): A Multi-Layered Approach

Given the reproductive toxicity of Lumefantrine and the reactive nature of the dioxiranyl group, a comprehensive PPE ensemble is required.[1] This protocol is designed to prevent dermal absorption, inhalation, and ingestion.[7]

Protection Area Primary Layer Secondary Layer (as required) Standard/Specification Rationale
Body Disposable, solid-front lab coat with knit cuffsChemical-resistant apron (for large volumes)ANSI/AAMI PB70 Level 1 or higherProtects against incidental splashes and aerosol contact. The solid front offers better protection than buttoned coats.[8]
Eyes/Face Safety glasses with side shieldsChemical splash goggles worn over safety glasses. A full-face shield over goggles for splash/explosion risk.ANSI Z87.1Goggles provide a seal against splashes and vapors. A face shield protects the entire face from energetic events.[2][8]
Hands Nitrile gloves (min. 6 mil thickness)A second pair of nitrile or neoprene gloves (double-gloving)ASTM D6319 (Nitrile)Double-gloving is mandatory. The outer glove is removed immediately upon contamination. The dioxiranyl moiety may degrade glove material; frequent changes are essential.[8][9]
Respiratory N95 Respirator (for solids)Half-mask or full-face respirator with organic vapor/acid gas (OV/AG) cartridgesNIOSH-approvedAn N95 is the minimum for handling powders outside of a glovebox (e.g., during cleanup). An OV/AG respirator is needed if there's a risk of vapor release.[8]
Feet Closed-toe, chemical-resistant shoesDisposable shoe coversASTM F2413Protects feet from spills and dropped items. Shoe covers prevent tracking contamination out of the lab.[8]

Procedural, Step-by-Step Guidance

4.1. PPE Donning and Doffing Protocol

The sequence of putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Sequence

4.2. Spill Management Plan

Immediate and correct response to a spill is vital to mitigate exposure and prevent a wider incident.

Personnel Decontamination:

  • Alert colleagues immediately.

  • If any material has contacted your skin, immediately proceed to the safety shower or eyewash station and flush for at least 15 minutes.[1]

  • Carefully remove contaminated clothing while under the shower.

Spill Cleanup (for trained personnel only):

  • Evacuate non-essential personnel from the area.

  • Secure the area and post warning signs.

  • Don appropriate PPE as outlined in the table above, including respiratory protection.

  • Contain the spill. For liquids, use an inert absorbent material (e.g., sand, diatomaceous earth).[10] Do not use combustible materials like paper towels. For solids, gently cover with a damp cloth or absorbent pad to prevent dust from becoming airborne.[11]

  • Neutralize (if applicable). For a reactive oxidizing agent, a mild reducing agent solution (e.g., sodium bisulfite) may be used cautiously, but only if this has been validated in your specific standard operating procedure (SOP).

  • Clean the area. Working from the outside in, carefully collect all contaminated materials using non-sparking tools.[12] Place waste into a labeled, sealed container.

  • Final Decontamination. Wipe the spill area with a suitable solvent or decontamination solution, followed by soap and water.[13][14]

  • Dispose of all contaminated materials, including PPE, as hazardous waste.

4.3. Disposal Plan

All waste generated from handling Lumefantrine Dioxiranyl Dimer is considered hazardous and potent compound waste.

  • Segregation: All contaminated solid waste (gloves, coats, weigh paper, absorbent materials) must be placed in a clearly labeled, sealed hazardous waste container.[15] Sharps must go into a designated sharps container.

  • Liquid Waste: Unused solutions or reaction mixtures should be collected in a compatible, sealed, and clearly labeled hazardous waste container. Due to the dioxirane component, avoid mixing with incompatible materials that could trigger a reaction.[16]

  • Decontamination of Glassware: Reusable glassware must be decontaminated. A common procedure is a triple rinse with a suitable solvent, followed by washing. The initial rinsate must be collected as hazardous waste.

  • Final Disposal: All waste must be disposed of through a licensed hazardous waste management company. The preferred method for potent and reactive compounds is high-temperature incineration.[17][18] Landfilling is not an acceptable option for this type of material.[15][18]

Conclusion: A Culture of Safety

Handling novel, potent, and reactive compounds like Lumefantrine Dioxiranyl Dimer is a task that demands scientific rigor and an unwavering commitment to safety. The protocols outlined in this guide, from engineering controls to the specifics of PPE, are designed to create a multi-layered system of protection. Trust in these procedures, understand the rationale behind them, and always prioritize safety over speed. Your well-being and the integrity of your research depend on it.

References

  • Lumefantrine Safety Data Sheet. European Directorate for the Quality of Medicines & HealthCare. [Link]

  • Sequence Rules - The E,Z Designation. Chemistry LibreTexts. [Link]

  • Handling Hazardous Reactions During Intermediate Synthesis. At Tianming Pharmaceutical. [Link]

  • Potent Compound Handling Operations: Exposure To APIs. Agno Pharmaceuticals. [Link]

  • Hazardous Waste - Decontamination. Occupational Safety and Health Administration (OSHA). [Link]

  • Best Practices For Handling Potent APIs. Outsourced Pharma. [Link]

  • Safety Data Sheet: 1,3-Dioxolane. Carl ROTH. [Link]

  • How to Safely Handle Reactive Chemicals. The Chemistry Blog. [Link]

  • E-Z notation for geometric isomerism. Chemguide. [Link]

  • Decontamination in Pharma. [Link]

  • LUMEFANTRINE isomers and preparation method thereof.
  • A Process For Preparation Of Lumefantrine. Quick Company. [Link]

  • Standard Operating Procedures for Working with Dangerously Reactive Chemicals. University of Prince Edward Island. [Link]

  • Safe handling of hazardous drugs. PMC. [Link]

  • Reactive chemicals and chemical reactions. Safety & Work. [Link]

  • Physical stability and release properties of lumefantrine amorphous solid dispersion granules. PMC. [Link]

  • Sequence Rules: The E,Z Designation. Lumen Learning. [Link]

  • Freund-Vector's Approach to Safely Processing Potent Compounds. [Link]

  • Material Safety Data Sheet (Lumefantrine). Prism Industries Private Limited. [Link]

  • Guidelines for the safe disposal of expired drugs. World Health Organization. [Link]

  • Effective Methods for Disposal of Pharmaceutical Waste. [Link]

  • Pro-Handling of Reactive Chemicals — Policy and Procedure Library. University of Louisville. [Link]

  • E-Z isomerism. Creative Chemistry. [Link]

  • Introduction to Organic Chemistry - E/Z Isomerism (A-Level Chemistry). Study Mind. [Link]

  • Synthesis and characterization of Novel Related Substances of Lumefantrine. Der Pharma Chemica. [Link]

  • Pharmaceutical Waste Disposal & Containers: A Complete Guide. [Link]

  • Lumefantrine. Wikipedia. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.